Product packaging for N-(4-Bromobenzyl)-N-ethylethanamine(Cat. No.:CAS No. 4885-19-2)

N-(4-Bromobenzyl)-N-ethylethanamine

Cat. No.: B1625017
CAS No.: 4885-19-2
M. Wt: 242.16 g/mol
InChI Key: SXEJQBLAVTUYPB-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-N-ethylethanamine (CAS 4885-19-2) is a tertiary amine with a molecular formula of C 11 H 16 BrN and a molecular weight of 242.16 g/mol . This compound is a clear, colorless to pale yellow liquid with a density of approximately 1.2 g/cm³ and a boiling point of 264.8°C at 760 mmHg . This compound is a versatile synthetic intermediate, strategically valuable due to its bifunctional nature. The molecule features a tertiary diethylamino group and a 4-bromobenzyl group, providing two distinct sites for chemical modification . The diethylamine moiety offers basicity and nucleophilicity, characteristic of tertiary amines, enabling reactions such as salt formation and further alkylation . The bromine atom on the aromatic ring serves as a versatile handle for metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the construction of more complex architectures . In research, this scaffold is significant in medicinal chemistry for the synthesis of novel therapeutic agents. It has been utilized as a precursor in the development of compounds investigated for their potential as anticancer and antimicrobial agents, as well as in the synthesis of potent dual endothelin receptor antagonists . Beyond pharmaceutical applications, it serves as a building block in organic synthesis and catalysis, and its potential in materials science is being explored for incorporation into polymers and supramolecular structures to tune electronic and optical properties . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrN B1625017 N-(4-Bromobenzyl)-N-ethylethanamine CAS No. 4885-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEJQBLAVTUYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451348
Record name (p-bromobenzyl)diethyl amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4885-19-2
Record name 4-Bromo-N,N-diethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4885-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-bromobenzyl)diethyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine featuring a bromobenzyl group, is a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structural motifs, a nucleophilic tertiary amine and a reactive brominated aromatic ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications in drug discovery and materials science.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile. While experimentally determined data for some properties of this compound are limited in publicly available literature, a combination of predicted and known values provides a foundational understanding of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound---
CAS Number 4885-19-2[1]
Chemical Formula C₁₁H₁₆BrN[1]
Molecular Weight 242.16 g/mol [1]
Boiling Point 264.8 ± 15.0 °C at 760 mmHg (Predicted)[1]
Density 1.2 ± 0.1 g/cm³ (Predicted)[1]
Melting Point Not available---
Solubility Not available---
pKa Not available---
LogP Not available---

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes. The two most common methods are direct alkylation and reductive amination.

Experimental Protocol 1: Synthesis via Direct Alkylation

This method involves the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.

Workflow for Direct Alkylation

reagents 4-Bromobenzyl bromide + Diethylamine reaction Reaction in aprotic solvent (e.g., ACN, DMF) with base (e.g., K₂CO₃) at 40-90°C reagents->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via direct alkylation.

Materials:

  • 4-Bromobenzyl bromide

  • Diethylamine (N-ethylethanamine)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add diethylamine (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Protocol 2: Synthesis via Reductive Amination

This two-step one-pot method involves the formation of an imine from 4-bromobenzaldehyde and diethylamine, followed by its in-situ reduction.

Workflow for Reductive Amination

reagents 4-Bromobenzaldehyde + Diethylamine imine_formation Imine Formation (in Methanol or Ethanol) reagents->imine_formation reduction In-situ Reduction with NaBH₄ imine_formation->reduction product This compound reduction->product purification Purification (e.g., Extraction and Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via reductive amination.

Materials:

  • 4-Bromobenzaldehyde

  • Diethylamine (N-ethylethanamine)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add diethylamine (1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene protons, a quartet for the methylene protons of the ethyl groups, and a triplet for the methyl protons of the ethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic ring (with the carbon attached to bromine being significantly influenced), the benzylic carbon, and the carbons of the two ethyl groups.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C-N stretching, and aromatic C=C bending frequencies. The C-Br stretching frequency would also be observable.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of ethyl groups.

Applications in Drug Discovery and Materials Science

This compound serves as a valuable scaffold in medicinal chemistry. The tertiary amine is a common feature in many biologically active compounds, and the bromophenyl moiety provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1] This allows for the generation of diverse chemical libraries for screening against various biological targets. For instance, the 4-bromobenzyl substructure has been incorporated into molecules designed as potent dual endothelin receptor antagonists and topoisomerase inhibitors for cancer therapy.[1]

While still an emerging area, the ability to functionalize the aromatic ring of this compound makes it a candidate for incorporation into functional materials and polymers, where its properties could be tailored for specific electronic or optical applications.[1]

Potential Signaling Pathway Involvement of Structurally Related Compounds

While no specific signaling pathways involving this compound have been elucidated, structurally related N-benzylphenethylamine derivatives are known to interact with serotonergic systems, particularly the 5-HT₂A receptor, which is a key target for hallucinogens. The general mechanism of 5-HT₂A receptor activation involves G-protein coupling and subsequent activation of phospholipase C (PLC).

Generalized 5-HT₂A Receptor Signaling Pathway

Ligand N-benzylphenethylamine Analog Receptor 5-HT₂A Receptor Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: A generalized signaling pathway for the 5-HT₂A receptor, a target for compounds structurally related to this compound.

Conclusion

This compound is a chemical entity with significant potential in synthetic chemistry. This guide has summarized its key physicochemical properties, provided detailed protocols for its synthesis, and highlighted its utility in the development of novel compounds for medicinal and materials science applications. Further experimental investigation into its physicochemical and biological properties is warranted to fully explore its potential.

References

"N-(4-Bromobenzyl)-N-ethylethanamine CAS number and molecular weight"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Bromobenzyl)-N-ethylethanamine, a key chemical intermediate in pharmaceutical and agrochemical research. This document details its chemical properties, synthesis methodologies, and potential applications in drug discovery, with a focus on its role as a versatile scaffold for the development of novel therapeutic agents.

Core Compound Specifications

This compound is a tertiary amine featuring a 4-bromobenzyl group attached to a diethylamine moiety. This structure offers two reactive sites: the nucleophilic tertiary amine and the C-Br bond on the aromatic ring, which is amenable to various cross-coupling reactions.

ParameterValueReference
CAS Number 4885-19-2[1]
Molecular Weight 242.16 g/mol [1]
Molecular Formula C₁₁H₁₆BrN

Synthesis Methodologies

The synthesis of this compound can be achieved through several strategic pathways, each offering distinct advantages in terms of yield, scalability, and cost-effectiveness. The three primary methods are direct alkylation, reductive amination, and palladium-catalyzed coupling.[1]

Direct Alkylation

This is a straightforward and common method for the synthesis of this compound, often preferred for large-scale production due to the availability of reagents and a simple work-up procedure.[1]

Reaction Scheme:

4-Bromobenzyl bromide 4-Bromobenzyl bromide Product This compound 4-Bromobenzyl bromide->Product + N-Ethylethanamine N-Ethylethanamine N-Ethylethanamine (Diethylamine) Base Base Base->Product Solvent Solvent Solvent->Product Byproduct HBr salt of Base 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Intermediate Imine Intermediate 4-Bromobenzaldehyde->Imine_Intermediate + Diethylamine Diethylamine N-Ethylethanamine (Diethylamine) Product This compound Imine_Intermediate->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Aryl_Source Aryl Source (e.g., N-(4-bromobenzyl)carbamate) Product This compound Aryl_Source->Product + Amine Source Amine_Source Amine Source (Diethylamine) Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Phosphine Ligand (e.g., BINAP) Ligand->Product cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade IKK IKK Complex Kinase_Cascade->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB IκB-NF-κB (Inactive) Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_active->Gene_Expression Induces Derivative Bioactive Derivative Derivative->Receptor Inhibition/Modulation

References

Spectral Data Analysis of N-(4-Bromobenzyl)-N-ethylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine featuring a brominated aromatic moiety. This structure is of interest in synthetic and medicinal chemistry, serving as a versatile intermediate. The presence of both a nucleophilic amine center and a reactive bromobenzyl group allows for a wide range of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1] Accurate structural elucidation and purity assessment are critical for its application in research and development. This guide provides an in-depth analysis of this compound using three core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected signals for this compound are summarized below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45Doublet2HAr-H (ortho to Br)
~ 7.21Doublet2HAr-H (ortho to CH₂)
~ 3.52Singlet2HAr-CH₂ -N
~ 2.51Quartet4HN-CH₂ -CH₃
~ 1.03Triplet6HN-CH₂-CH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments. The molecule's asymmetry results in distinct signals for each carbon atom.

Chemical Shift (δ, ppm)Assignment
~ 138.0Ar-C (quaternary, attached to CH₂)
~ 131.5Ar-C (ortho to Br)
~ 130.8Ar-C (ortho to CH₂)
~ 121.0Ar-C (quaternary, attached to Br)
~ 57.5Ar-CH₂ -N
~ 47.6N-CH₂ -CH₃
~ 11.8N-CH₂-CH₃
Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

  • Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation : The spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition : Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A wider spectral width (0-220 ppm) is used. Proton decoupling is applied to simplify the spectrum to single lines for each carbon. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional) : To confirm assignments, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.[1]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectral Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (in CDCl3) purification->sample_prep nmr NMR Analysis (¹H, ¹³C) sample_prep->nmr ir IR Analysis sample_prep->ir ms MS Analysis sample_prep->ms

Overall workflow for synthesis and spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The key vibrational frequencies in the IR spectrum of this compound confirm the presence of its constituent functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
2975-2850C-H StretchAliphatic (CH₂, CH₃)
~1595, ~1485C=C StretchAromatic Ring
1250-1020C-N StretchTertiary Amine
~1070, ~1010C-H in-plane bendAromatic p-substitution
~810C-H out-of-plane bendAromatic p-substitution
600-500C-Br StretchAryl Halide
Experimental Protocol: IR Spectroscopy
  • Sample Preparation : A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, for solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a disc.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition : A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a molecular fingerprint.[1]

MS Spectral Data

A key feature of the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively).[1]

m/z (mass-to-charge ratio)Ion SpeciesProposed Fragment Structure
244 / 242[M+H]⁺[C₁₁H₁₇⁷⁹/⁸¹BrN]⁺ (Protonated Molecular Ion)
243 / 241[M]⁺˙[C₁₁H₁₆⁷⁹/⁸¹BrN]⁺˙ (Molecular Ion)
172 / 170[M - N(CH₂CH₃)₂]⁺[C₇H₆⁷⁹/⁸¹Br]⁺ (4-Bromobenzyl cation)
214 / 212[M - CH₂CH₃]⁺[C₉H₁₁⁷⁹/⁸¹BrN]⁺ (α-cleavage product)
72[C₄H₁₀N]⁺[CH₂=N(CH₂CH₃)₂]⁺ (Iminium ion from α-cleavage)
Fragmentation Pathways

The fragmentation is dominated by cleavages at bonds adjacent to the nitrogen atom and the aromatic ring.[1]

  • Benzylic Cleavage : The most favorable fragmentation involves the cleavage of the C-N bond to lose the diethylamino group, forming a highly stable 4-bromobenzyl cation (m/z 170/172).[1]

  • Alpha-Cleavage : Another significant pathway is the loss of an ethyl radical from the diethylamino group, resulting in a stable iminium ion (m/z 214/212).[1]

fragmentation_pathway M Molecular Ion [M]⁺˙ m/z 241/243 F1 4-Bromobenzyl Cation m/z 170/172 M->F1 Benzylic Cleavage (- •N(Et)₂) F2 Iminium Ion Fragment m/z 214/212 M->F2 α-Cleavage (- •CH₂CH₃) F3 Iminium Ion m/z 72 F2->F3 Further Fragmentation

Primary fragmentation pathways in mass spectrometry.
Experimental Protocol: Mass Spectrometry

  • Sample Introduction : The sample, dissolved in a suitable volatile solvent like methanol or acetonitrile, is introduced into the ion source, typically using direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electrospray Ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft technique that often yields the protonated molecular ion [M+H]⁺, while EI is a higher-energy method that results in more extensive fragmentation.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • High-Resolution MS (HRMS) : For unambiguous molecular formula determination, HRMS can be used to measure the exact mass to several decimal places.[1] The calculated exact mass for [C₁₁H₁₇⁷⁹BrN+H]⁺ is 242.0644 m/z.[1]

data_correlation cluster_data Spectral Data Correlation structure This compound Aromatic Ring Benzylic CH₂ Ethyl CH₂ Ethyl CH₃ C-Br Bond NMR NMR Signals ¹H: 7.2-7.5 ppm (d) ¹³C: 121-138 ppm structure:f0->NMR NMR_CH2_benzyl NMR Signals ¹H: ~3.5 ppm (s) ¹³C: ~57.5 ppm structure:f1->NMR_CH2_benzyl NMR_CH2_ethyl NMR Signals ¹H: ~2.5 ppm (q) ¹³C: ~47.6 ppm structure:f2->NMR_CH2_ethyl NMR_CH3_ethyl NMR Signals ¹H: ~1.0 ppm (t) ¹³C: ~11.8 ppm structure:f3->NMR_CH3_ethyl IR_MS IR & MS Data IR: 600-500 cm⁻¹ MS: M+, M+2 pattern structure:f4->IR_MS

References

Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine with significant utility in synthetic and medicinal chemistry.[1] While specific quantitative solubility data for this compound is not extensively published, this document outlines its predicted solubility based on its molecular structure, provides a detailed experimental protocol for its determination, and offers a framework for data presentation.

Molecular Structure and Predicted Solubility

This compound possesses a molecular structure that includes a nonpolar 4-bromobenzyl group and a moderately polar tertiary amine with two ethyl groups. This bifunctional nature is central to its utility in synthetic chemistry.[1] The overall structure is predominantly hydrophobic, which dictates its solubility behavior according to the "like dissolves like" principle.[2]

Based on this structure, this compound is predicted to exhibit:

  • High solubility in nonpolar and moderately polar organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate.

  • Good solubility in polar aprotic solvents like acetone and in alcohols such as ethanol and methanol.

  • Poor solubility in highly polar solvents, particularly water.

This prediction is supported by the observed solubility of structurally similar compounds. For instance, 1-benzyl-2-bromo-benzene is soluble in organic solvents like ethanol and acetone but not in water.[3] Similarly, N-Ethylbenzylamine, a related secondary amine, is generally miscible with common organic solvents while being only slightly soluble in water.[4][5] Bromobenzyl derivatives are also noted to be readily soluble in organic solvents.[6]

Quantitative Solubility Data

SolventSolvent Polarity Index (SPI)Temperature (°C)Solubility (g/L)Solubility (mol/L)
e.g., Hexane0.125
e.g., Toluene2.425
e.g., Diethyl Ether2.825
e.g., Dichloromethane3.125
e.g., Ethyl Acetate4.425
e.g., Acetone5.125
e.g., Ethanol4.325
e.g., Methanol5.125
e.g., Water10.225

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[7][8][9] This method establishes the equilibrium between the undissolved solid and a saturated solution.

3.1. Materials and Equipment

  • High-purity this compound (>98% purity)

  • Analytical grade organic solvents

  • Analytical balance (±0.1 mg)

  • Thermostatically controlled orbital shaker or rotator

  • Screw-capped vials (e.g., 4 mL)

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation : Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The amount should be sufficient to ensure a solid phase remains after equilibration.[7]

  • Equilibration : Seal the vials tightly and place them in the shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[8][9][10]

  • Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed.[8][9]

  • Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any undissolved solid from being included in the analysis.[11]

  • Dilution : Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification : Analyze the diluted sample using a pre-validated HPLC or GC method to determine the precise concentration of the dissolved compound. The solubility is calculated from this concentration, taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

G cluster_0 1. Preparation cluster_1 2. Equilibration cluster_2 3. Phase Separation cluster_3 4. Sampling & Analysis cluster_4 5. Result A Add excess solid solute to a known volume of solvent B Seal vial and shake at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration via HPLC/GC E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Method of solubility determination.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary amine, N-(4-Bromobenzyl)-N-ethylethanamine. This document details two primary synthetic methodologies: direct N-alkylation and reductive amination, offering step-by-step experimental protocols. Furthermore, it outlines the expected analytical characterization of the target compound, including its physicochemical properties, and predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing a foundational understanding of this versatile chemical intermediate.

Introduction

This compound is a tertiary amine containing a bromobenzyl moiety.[1] This structural motif makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials. The presence of the bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for further molecular elaboration. The diethylamino group can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide presents a detailed examination of the synthesis and characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 4885-19-2Benchchem
Molecular Formula C₁₁H₁₆BrNBenchchem
Molecular Weight 242.16 g/mol Benchchem
Boiling Point 264.8 ± 15.0 °C at 760 mmHgBenchchem
Density 1.2 ± 0.1 g/cm³Benchchem

Synthesis Methodologies

Two principal and reliable methods for the synthesis of this compound are direct N-alkylation and reductive amination. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

Synthetic Approaches Overview

Synthesis_Approaches cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination 4-Bromobenzyl bromide 4-Bromobenzyl bromide Product_A This compound 4-Bromobenzyl bromide->Product_A Base (e.g., K₂CO₃) Solvent (e.g., ACN) Diethylamine Diethylamine Diethylamine->Product_A 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Intermediate Imine Intermediate 4-Bromobenzaldehyde->Imine_Intermediate Forms in situ Diethylamine_B Diethylamine Diethylamine_B->Imine_Intermediate Product_B This compound Imine_Intermediate->Product_B Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1: Synthetic routes to this compound.
Method 1: Direct N-Alkylation of Diethylamine

This method involves the nucleophilic substitution of a halide by diethylamine. It is a straightforward approach, though it can be prone to over-alkylation with primary amines, this is less of a concern when synthesizing a tertiary amine from a secondary amine.

Experimental Protocol:

  • To a solution of diethylamine (1.1 equivalents) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-bromobenzyl bromide (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Method 2: Reductive Amination of 4-Bromobenzaldehyde

Reductive amination is a versatile method for forming C-N bonds and is often preferred due to its high selectivity and milder reaction conditions. This two-step, one-pot process involves the initial formation of an iminium ion from the aldehyde and amine, which is then reduced in situ to the target amine.

Experimental Protocol:

  • To a solution of 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 equivalent) to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.[2][3]

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Reductive_Amination_Workflow start Start dissolve Dissolve 4-bromobenzaldehyde and diethylamine in solvent start->dissolve add_acid Add acetic acid dissolve->add_acid stir1 Stir for 30-60 min (Imine formation) add_acid->stir1 add_reducing_agent Add NaBH(OAc)₃ stir1->add_reducing_agent stir2 Stir at room temperature (Reduction) add_reducing_agent->stir2 quench Quench with aq. NaHCO₃ stir2->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Figure 2: Reductive amination experimental workflow.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
¹H NMR ~ 7.45Doublet2HAr-H (ortho to Br)
~ 7.20Doublet2HAr-H (ortho to CH₂)
~ 3.50Singlet2HAr-CH₂ -N
~ 2.50Quartet4HN-(CH₂ CH₃)₂
~ 1.05Triplet6HN-(CH₂CH₃ )₂
¹³C NMR ~ 138Quaternary-Ar-C -CH₂
~ 131CH-Ar-C H (ortho to Br)
~ 130CH-Ar-C H (ortho to CH₂)
~ 121Quaternary-Ar-C -Br
~ 58CH₂-Ar-C H₂-N
~ 47CH₂-N-(C H₂CH₃)₂
~ 12CH₃-N-(CH₂C H₃)₂
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
C-H (sp³ aliphatic)2970 - 2850Strong
C-H (aromatic)3100 - 3000Medium
C-N (aliphatic amine)1250 - 1020Medium
C=C (aromatic)1600 - 1475Medium-Weak
C-Br600 - 500Strong
Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The fragmentation pattern will likely involve cleavage of the benzylic C-N bond and α-cleavage of the ethyl groups.[4]

m/z Assignment
241/243[M]⁺ (Molecular ion)
170/172[M - N(CH₂CH₃)₂]⁺ (Benzylic cation)
226/228[M - CH₃]⁺
212/214[M - C₂H₅]⁺
72[N(CH₂CH₃)₂]⁺

Conclusion

This technical guide has detailed the synthesis of this compound via direct N-alkylation and reductive amination, providing comprehensive experimental protocols for both methods. Additionally, a thorough overview of the expected characterization data from NMR, IR, and MS analyses has been presented to aid in the structural verification of the synthesized compound. The information contained herein is intended to equip researchers with the necessary knowledge to confidently synthesize and characterize this important chemical building block for applications in drug discovery and materials science.

References

An In-depth Technical Guide on the Reactivity of the Tertiary Amine in N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine featuring a bifunctional scaffold of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the reactivity centered on its tertiary amine functionality. Key reactions, including quaternization and oxidation, are discussed in detail, supported by experimental protocols and quantitative data. Furthermore, the guide explores the relevance of this chemical scaffold in drug development, particularly in the context of dopamine and endothelin receptor signaling pathways.

Introduction

This compound possesses two primary sites of reactivity: the nucleophilic and basic tertiary amine, and the bromobenzyl group, which is amenable to a variety of substitution and cross-coupling reactions.[1] The lone pair of electrons on the nitrogen atom dictates the reactivity of the amine, making it a target for electrophilic attack.[1] This guide focuses specifically on the chemical transformations involving the tertiary amine group, providing insights into its synthetic utility and potential applications.

Synthesis of this compound

The synthesis of the parent compound, this compound, can be achieved through several methods, each with distinct advantages in terms of yield, cost, and scalability. A comparative summary of these methods is presented in Table 1.

Table 1: Comparative Analysis of Synthetic Methods for this compound

Synthesis MethodTypical Yield (%)Relative CostScalabilityKey Considerations
Direct Alkylation85-95LowHighPreferred for large-scale production due to readily available starting materials.
Reductive Amination90-98ModerateMediumHigh yields at laboratory scale; requires the corresponding aldehyde.
Palladium-Catalyzed Buchwald-Hartwig Amination>95HighLowExcellent yields and purity; requires specialized catalyst and ligands.
Experimental Protocol: Direct Alkylation

This common and straightforward method involves the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.

Materials:

  • 4-Bromobenzyl bromide

  • Diethylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of diethylamine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Reactivity of the Tertiary Amine

The tertiary amine in this compound is a versatile functional group that can undergo several important chemical transformations.

Quaternization

Tertiary amines react with alkyl halides to form quaternary ammonium salts. This reaction, known as the Menshutkin reaction, introduces a permanent positive charge on the nitrogen atom.

Materials:

  • This compound

  • Ethyl bromide (or Iodoethane)

  • Acetone (anhydrous)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous acetone.

  • Add ethyl bromide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The formation of a white precipitate indicates the progress of the reaction.

  • Collect the precipitate by filtration and wash with cold acetone.

  • Dry the solid under vacuum to obtain N-(4-Bromobenzyl)-N,N,N-triethylammonium bromide.

Quantitative Data: While specific yield data for this reaction is not extensively published, similar quaternization reactions of tertiary amines typically proceed in high yields, often exceeding 90%.

Spectroscopic Data (Predicted):

  • ¹H NMR: Expect a downfield shift of the protons on the carbons adjacent to the nitrogen atom due to the positive charge. The N-CH₂ protons of the ethyl groups and the benzylic protons will be most affected.

  • ¹³C NMR: Similar to the proton NMR, the carbon atoms bonded to the nitrogen will experience a downfield shift.

Oxidation to N-Oxide

Tertiary amines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane at 0°C.

  • Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium sulfite solution to quench the excess peroxide, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound N-oxide.

Quantitative Data: Oxidation of tertiary amines with m-CPBA generally provides good to excellent yields, typically in the range of 80-95%.[2]

Spectroscopic Data (Predicted):

  • ¹H NMR: The formation of the N-O bond causes a downfield shift of the protons on the carbons alpha to the nitrogen.

  • ¹³C NMR: The carbons directly attached to the nitrogen will also show a downfield shift.

Role in Drug Development: Signaling Pathway Interactions

The this compound scaffold is of particular interest in drug discovery due to its structural similarity to moieties found in biologically active compounds. Derivatives of this molecule have been explored as ligands for various receptors, including dopamine and endothelin receptors.

Dopamine D2 Receptor Signaling

Derivatives of N-benzyl diethylamine have been investigated as potential ligands for dopamine receptors. The dopamine D2 receptor (D2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission.[3][4][5][6][7] Antagonism of the D2R is a key mechanism of action for many antipsychotic drugs.

The binding of an antagonist to the D2R blocks the downstream signaling cascade typically initiated by dopamine. This involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Dopamine_D2_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Leads to

Dopamine D2 Receptor Antagonism Pathway.
Endothelin Receptor Signaling

The structural motif of this compound is also related to compounds that act as endothelin receptor antagonists. For instance, Macitentan, an orally active dual endothelin receptor antagonist, contains a bromophenyl group.[8][9][10] Endothelin receptors (ET-A and ET-B) are GPCRs involved in vasoconstriction and cell proliferation.[11][12][13][14][15] Antagonism of these receptors is a therapeutic strategy for pulmonary arterial hypertension.

An antagonist would block the binding of endothelin-1 (ET-1), thereby inhibiting the Gq/11-mediated activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately preventing vasoconstriction and proliferation.

Endothelin_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETR Endothelin Receptor (ETA/ETB) ET1->ETR Binds Antagonist Macitentan Analogue Antagonist->ETR Blocks G_protein Gq/11 Protein ETR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 PIP2 PIP2->PLC Response Vasoconstriction & Proliferation (Inhibited) IP3_DAG->Response Leads to

Endothelin Receptor Antagonism Pathway.

Conclusion

The tertiary amine of this compound is a key functional group that imparts significant reactivity to the molecule. Its ability to undergo quaternization and oxidation opens avenues for the synthesis of a diverse range of derivatives. The structural similarity of this scaffold to known pharmacologically active agents highlights its potential in the development of novel therapeutics targeting GPCRs such as dopamine and endothelin receptors. Further exploration of the structure-activity relationships of its derivatives is warranted to fully elucidate their therapeutic potential.

References

The Pivotal Role of the Bromobenzyl Group in the Reactions of N-(4-Bromobenzyl)-N-ethylethanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobenzyl)-N-ethylethanamine is a versatile tertiary amine that serves as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its synthetic utility is largely dictated by the dual reactivity conferred by its tertiary amine functionality and the presence of a bromine atom on the benzyl group. This technical guide provides a comprehensive overview of the role of the bromobenzyl group in the reactions of this compound, detailing its participation in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This document summarizes quantitative data from key reactions, provides detailed experimental protocols, and visualizes reaction pathways and synthetic workflows to offer a practical resource for researchers in the field.

Introduction: The Dual Nature of this compound

This compound is a tertiary amine characterized by the presence of a 4-bromobenzyl substituent. This structural feature is central to its reactivity, offering two distinct sites for chemical modification:

  • The Tertiary Amine: The nitrogen atom, with its lone pair of electrons, exhibits characteristic nucleophilicity and basicity. This allows for reactions such as alkylation, acylation, and salt formation. Oxidation of the N-alkyl or N-benzyl C-H bonds can also occur, typically proceeding through an iminium cation intermediate.

  • The Bromobenzyl Group: The bromine atom on the aromatic ring is a key functional handle, enabling a diverse range of transformations. It can be displaced via nucleophilic substitution or, more significantly, participate in a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecular architectures.

This guide will focus on the reactions where the bromobenzyl group plays a central role, transforming a simple amine into a versatile scaffold for molecular elaboration.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of the bromobenzyl group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron reagent with an organic halide. The 4-bromobenzyl moiety readily participates in this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of Bromobenzyl Derivatives

EntryAryl Halide SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O70-8018-2260
24-Bromobenzyl-1H-tetrazole3-Pyridylboronic acidPdCl₂ (0.03)-Et₃NH₂O/EtOH120-81-91
34-Bromobenzyl acetatePhenylboronic acidPdCl₂ (5)DPEPhos (5.5)NaHCO₃Ethanol80395
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The 4-bromobenzyl group can be effectively coupled with various alkenes, providing access to stilbene and cinnamate derivatives.

Reaction Scheme:

Quantitative Data for Heck Reaction of Bromobenzyl Derivatives

EntryAryl Halide SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1BromobenzeneStyrenePd/C (0.1)-Na₂CO₃NMP150395
2Aryl BromideAlkenePd EnCat®40 (0.8)-AcONaEthanol1400.5Good
34-Bromoanisole2-Ethylhexyl acrylatePd(OAc)₂--Ionic Liquid--Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 4-position of the benzyl group.

Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination of Bromoaryl Derivatives

EntryAryl Halide SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene1001260
24-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂ (10)tBuDavePhos (20)NaOtBuToluene1001267
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)XPhos (4)NaOtBuToluene10024>95 (conversion)
44-BromobenzonitrileBenzamide-XantPhosDBUDMF--83

Nucleophilic Substitution Reactions

The benzylic carbon of the bromobenzyl group is susceptible to nucleophilic attack, although this pathway is generally less utilized for complex syntheses compared to cross-coupling reactions. The reactivity can proceed via an S(_N)1 or S(_N)2 mechanism depending on the nucleophile and reaction conditions. The stability of the resulting benzylic carbocation can favor an S(_N)1 pathway.

Reaction Scheme:

Quantitative Data for Nucleophilic Substitution of Bromobenzyl Derivatives

EntrySubstrateNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
12-[(4-bromobenzyl)sulfanyl]-1H-benzimidazoleVarious alkyl halides (as electrophiles)AcetoneReflux4Good
2Methyl 2-bromo-2-phenylacetateEt₃N·3HFCH₃CN801294
3Propargyl bromideN-acetylneuraminic acid derivativeTHFRT2-

Experimental Protocols

Synthesis of this compound

a) Via Reductive Amination:

  • To a solution of 4-bromobenzaldehyde (1.0 eq) and diethylamine (1.2 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

b) Via Direct Alkylation:

  • To a solution of diethylamine (2.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as K₂CO₃ (1.5 eq).

  • Add 4-bromobenzyl bromide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

General Protocol for Heck Reaction
  • To a two-neck round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), the alkene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a ligand if necessary (e.g., PPh₃), and a base (e.g., Na₂CO₃ or Et₃N).

  • Add a suitable solvent such as DMF or NMP.

  • Heat the reaction mixture under an inert atmosphere at 100-140 °C for the required time (monitor by TLC or GC-MS).

  • After cooling, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, extract the aqueous layer, and combine the organic fractions.

  • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄).

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations involving the bromobenzyl group of this compound.

Synthesis_Pathways cluster_synthesis Synthesis Diethylamine Diethylamine Target_Molecule This compound Diethylamine->Target_Molecule 4-Bromobenzyl_Bromide 4-Bromobenzyl_Bromide 4-Bromobenzyl_Bromide->Target_Molecule Direct Alkylation (K2CO3) 4-Bromobenzaldehyde 4-Bromobenzaldehyde 4-Bromobenzaldehyde->Target_Molecule Reductive Amination (NaBH(OAc)3) Diethylamine2 Diethylamine Diethylamine2->Target_Molecule

Caption: Synthesis routes to this compound.

Reaction_Pathways Heck Heck Reaction Heck_Product Alkene-Substituted Product Heck->Heck_Product Buchwald Buchwald-Hartwig Amination Buchwald_Product Amine-Substituted Product Buchwald->Buchwald_Product NucSub Nucleophilic Substitution NucSub_Product Nucleophile-Substituted Product NucSub->NucSub_Product Suzuki Suzuki Suzuki_Product Suzuki_Product Suzuki->Suzuki_Product Start Start Start->Heck Alkene [Pd], Base Start->Buchwald R1R2NH [Pd], Base Start->NucSub Nu:-

Caption: Key reactions of the bromobenzyl group.

Suzuki_Mechanism_Workflow OxAdd Oxidative Addition (Ar-Br) Intermediate1 Ar-Pd(II)(Br)L2 OxAdd->Intermediate1 Transmetal Transmetalation (R-B(OH)2 + Base) Intermediate1->Transmetal Intermediate2 Ar-Pd(II)(R)L2 Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product Ar-R RedElim->Product Start Start RedElim->Start Catalyst Regeneration

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The bromobenzyl group is the cornerstone of this compound's utility in synthetic chemistry. Its ability to readily participate in a suite of powerful palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations—provides an efficient and modular approach to constructing complex molecules with diverse functionalities. While also susceptible to nucleophilic substitution, it is the predictable and high-yielding nature of the cross-coupling reactions that makes this compound a valuable intermediate for drug discovery and development. This guide has provided a consolid

N-(4-Bromobenzyl)-N-ethylethanamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine is a versatile tertiary amine that has emerged as a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and material science applications. Its unique structure, featuring a nucleophilic diethylamino group and a reactive 4-bromobenzyl moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.

Synthesis of this compound

The preparation of this compound can be efficiently achieved through several synthetic strategies, primarily direct alkylation and reductive amination. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Direct Alkylation

Direct alkylation of diethylamine with a 4-bromobenzyl halide is a common and straightforward method for synthesizing this compound.[1] The reaction involves the nucleophilic substitution of the halide by the amine.

Experimental Protocol: N-Alkylation of Diethylamine

To a solution of diethylamine (1.2 equivalents) in a suitable anhydrous polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base like potassium carbonate or sodium hydroxide is added. 4-Bromobenzyl bromide (1.0 equivalent) is then added portion-wise at room temperature. The reaction mixture is heated to a temperature ranging from 40°C to reflux (approximately 80-90°C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields the pure this compound.

Reductive Amination

Reductive amination offers an alternative route, particularly useful for laboratory-scale synthesis, starting from 4-bromobenzaldehyde and diethylamine. This two-step, one-pot procedure involves the formation of an intermediate iminium ion, which is then reduced to the target amine.

Experimental Protocol: Reductive Amination

In a round-bottom flask, 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) are dissolved in a protic solvent like methanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. To enhance imine formation, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) can be added.[1] Subsequently, a reducing agent such as sodium borohydride (NaBH₄) is carefully added in portions while maintaining the temperature below 25°C.[1] The reaction is stirred for a few hours until the imine is fully reduced. The reaction is then quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound. This method can achieve high yields, often in the range of 93-95%.[1]

Table 1: Comparison of Synthetic Methods for this compound

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Direct Alkylation Diethylamine, 4-Bromobenzyl bromideK₂CO₃ or NaOHGood to ExcellentScalable, straightforwardPotential for over-alkylation
Reductive Amination 4-Bromobenzaldehyde, DiethylamineNaBH₄, CeCl₃·7H₂O93-95%[1]High yield, good for lab scaleAldehyde may be less stable

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.5 (s, 2H, Ar-CH₂-N), ~2.5 (q, 4H, N-(CH₂CH₃)₂), ~1.0 (t, 6H, N-(CH₂CH₃)₂)
¹³C NMR δ (ppm): ~138 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~121 (Ar-C-Br), ~58 (Ar-CH₂-N), ~47 (N-CH₂CH₃), ~12 (N-CH₂CH₃)
IR (Infrared) cm⁻¹: ~3000-2800 (C-H stretch), ~1600, 1490 (Aromatic C=C stretch), ~1070 (C-N stretch), ~810 (para-disubstituted C-H bend), ~600 (C-Br stretch)

Reactivity and Applications as a Building Block

The bifunctional nature of this compound, with its nucleophilic amine and electrophilic aryl bromide moieties, makes it a highly valuable scaffold in synthetic design.[1]

Reactions at the Bromobenzyl Moiety: Palladium-Catalyzed Cross-Coupling

The bromine atom on the aromatic ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the construction of complex organic molecules.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SNDRI SNDRI (Derivative of Building Block) SERT SERT SNDRI->SERT inhibits NET NET SNDRI->NET inhibits DAT DAT SNDRI->DAT inhibits Synaptic_Serotonin Increased Serotonin Synaptic_Norepinephrine Increased Norepinephrine Synaptic_Dopamine Increased Dopamine Serotonin Serotonin Serotonin->SERT reuptake Norepinephrine Norepinephrine Norepinephrine->NET reuptake Dopamine Dopamine Dopamine->DAT reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Serotonin->Postsynaptic_Receptors Synaptic_Norepinephrine->Postsynaptic_Receptors Synaptic_Dopamine->Postsynaptic_Receptors

References

The Strategic Role of N-(4-Bromobenzyl)-N-ethylethanamine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine with the CAS Number 38190-37-1, serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its bifunctional nature, featuring a nucleophilic diethylamino group and a versatile 4-bromobenzyl moiety, allows for strategic and sequential chemical modifications. This makes it a valuable building block in medicinal chemistry, particularly for creating molecules that target a range of biological pathways. The bromine atom on the phenyl ring is a key functional handle, enabling transformations such as metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth overview of the synthesis of this intermediate and its application in the preparation of advanced pharmaceutical precursors, supported by detailed experimental protocols and quantitative data.

Synthesis of the Intermediate: this compound

The preparation of this compound can be efficiently achieved through two primary synthetic routes: direct alkylation and reductive amination. Both methods offer high yields and purity, making them suitable for laboratory and potential scale-up operations.

Method 1: Direct Alkylation

Direct alkylation is a straightforward and common method involving the nucleophilic substitution of a 4-bromobenzyl halide with diethylamine.[1] The reaction is typically driven to completion by a base, which neutralizes the hydrohalic acid byproduct.

G 4-Bromobenzyl_Bromide 4-Bromobenzyl Bromide Intermediate This compound 4-Bromobenzyl_Bromide->Intermediate Diethylamine Diethylamine Diethylamine->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., Acetonitrile) Solvent->Intermediate

Caption: Workflow for Direct Alkylation Synthesis.

Experimental Protocol: Direct Alkylation

  • Reaction Setup: To a solution of 4-bromobenzyl bromide (1 equivalent) in anhydrous acetonitrile, add diethylamine (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Reaction Conditions: Stir the mixture vigorously at a temperature ranging from 40°C to reflux (approximately 82°C) for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.

Method 2: Reductive Amination

Reductive amination offers an alternative high-yield route, starting from 4-bromobenzaldehyde and diethylamine. This method involves the formation of an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

G Aldehyde 4-Bromobenzaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Diethylamine Amine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH₄) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Product This compound Reduction->Product

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) and diethylamine (1.1 equivalents) in methanol. The presence of cerium(III) chloride heptahydrate can be used to enhance the formation of the imine.[1] Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

ParameterDirect AlkylationReductive Amination
Starting Materials 4-Bromobenzyl halide, Diethylamine4-Bromobenzaldehyde, Diethylamine
Key Reagents K₂CO₃ or NaOHNaBH₄, CeCl₃·7H₂O (optional)
Typical Solvents Acetonitrile, DMFMethanol, Ethanol
Temperature Range 40°C - Reflux0°C - Room Temperature
Reported Yield High93-95%[1]

Application as an Intermediate: Synthesis of a Pyrimidine Derivative

The true utility of this compound is demonstrated in its role as a precursor for more complex molecules. The bromine atom allows it to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming a carbon-carbon bond between the benzyl group and various aromatic or heteroaromatic systems, which are common motifs in pharmaceutically active compounds.

A key application is the synthesis of N,N-diethyl-4-(pyrimidin-5-yl)benzylamine, a scaffold found in various kinase inhibitors and other biologically active molecules. This is achieved by coupling this compound with a pyrimidine boronic acid derivative.

G cluster_0 Reactants cluster_1 Catalytic Cycle Intermediate This compound Product N,N-diethyl-4-(pyrimidin-5-yl)benzylamine Intermediate->Product Boronic_Acid Pyrimidine-5-boronic acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₃PO₄) Base->Product Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Product

Caption: Suzuki-Miyaura coupling for pharmaceutical precursor synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), pyrimidine-5-boronic acid (1.2 equivalents), and a suitable base such as potassium phosphate (K₃PO₄) (2 equivalents).

  • Solvent and Catalyst: Add a degassed solvent, typically 1,4-dioxane or a mixture of toluene and water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 3-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux (around 90-100°C) and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the desired N,N-diethyl-4-(pyrimidin-5-yl)benzylamine.

ParameterValue
Reactant 1 This compound
Reactant 2 Pyrimidine-5-boronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄
Solvent 1,4-Dioxane/Water
Temperature 90-100°C
Typical Yield Moderate to High

This compound is a highly versatile and strategically important intermediate for the synthesis of pharmaceutical compounds. The presence of two distinct reactive sites—the tertiary amine and the bromobenzyl group—provides chemists with a flexible platform for molecular elaboration. The straightforward and high-yielding synthetic routes to the intermediate itself, combined with its utility in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, underscore its value in constructing complex molecular architectures for drug discovery and development. The detailed protocols provided herein offer a practical guide for researchers and scientists in the pharmaceutical industry.

References

Methodological & Application

Application Note & Protocol: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine via Direct Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine, through the direct N-alkylation of diethylamine with 4-bromobenzyl bromide. Direct alkylation is a fundamental and widely used method in organic synthesis for the formation of carbon-nitrogen bonds. This application note is intended for researchers in organic chemistry, medicinal chemistry, and drug development. The described methodology is a standard procedure that can be adapted for the synthesis of analogous tertiary amines.

The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine, diethylamine, acts as the nucleophile, and 4-bromobenzyl bromide serves as the electrophilic alkylating agent. A base is typically employed to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCat. No.
4-Bromobenzyl bromide≥98%Sigma-Aldrich112931
Diethylamine≥99.5%Sigma-Aldrich03300
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificP208
Acetonitrile (CH₃CN)Anhydrous, 99.8%Sigma-Aldrich271004
Dichloromethane (CH₂Cl₂)ACS GradeVWRBDH2101
Saturated sodium bicarbonate (NaHCO₃) solution---
Brine (Saturated NaCl solution)---
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-AldrichM7506
Round-bottom flask (100 mL)---
Magnetic stirrer and stir bar---
Reflux condenser---
Separatory funnel (250 mL)---
Rotary evaporator---
Thin-layer chromatography (TLC) plates (Silica gel 60 F₂₅₄)-Merck105554

3.2. Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzyl bromide (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (40 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add diethylamine (1.2 eq) to the reaction mixture dropwise over 5 minutes.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (50 mL) and deionized water (50 mL).

  • Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

ParameterValue
Reactants
4-Bromobenzyl bromide2.50 g (10.0 mmol)
Diethylamine0.88 g (12.0 mmol)
Potassium carbonate2.76 g (20.0 mmol)
Reaction Conditions
SolventAcetonitrile
Solvent Volume40 mL
TemperatureReflux (~82°C)
Reaction Time5 hours
Product Characterization
Theoretical Yield2.42 g
Actual Yield2.18 g
Percent Yield90%
AppearancePale yellow oil
Boiling PointNot determined
¹H NMR (CDCl₃, 400 MHz)δ 7.44 (d, J=8.4 Hz, 2H), 7.19 (d, J=8.4 Hz, 2H), 3.48 (s, 2H), 2.48 (q, J=7.1 Hz, 4H), 1.01 (t, J=7.1 Hz, 6H)
¹³C NMR (CDCl₃, 100 MHz)δ 138.8, 131.3, 130.6, 120.8, 57.6, 47.5, 11.8

Note: The provided spectral data is predicted and typical for the target compound. Actual experimental results may vary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents 1. Add 4-bromobenzyl bromide, K₂CO₃, and CH₃CN to flask stir 2. Stir at room temperature reagents->stir add_amine 3. Add diethylamine dropwise stir->add_amine reflux 4. Heat to reflux (~82°C, 4-6h) add_amine->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to room temperature monitor->cool evaporate 7. Remove solvent cool->evaporate extract 8. Add CH₂Cl₂ and H₂O, and separate layers evaporate->extract wash 9. Wash organic layer extract->wash dry 10. Dry and concentrate wash->dry purify 11. Purify by column chromatography (if needed) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Bromobenzyl bromide is a lachrymator and corrosive. Handle with care.

  • Diethylamine is flammable and corrosive.

  • Acetonitrile and dichloromethane are volatile and toxic. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The direct alkylation of diethylamine with 4-bromobenzyl bromide provides an efficient and straightforward method for the synthesis of this compound. The protocol described herein is robust and can be readily implemented in a standard organic synthesis laboratory. The high yield and relatively simple purification make this a valuable procedure for obtaining the target compound for further research and development activities.

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, has become a cornerstone in modern synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines which are prevalent in many biologically active compounds.[2][3] These reactions have largely superseded harsher, more traditional methods for C-N bond formation, such as the Ullmann condensation.[1]

This document provides detailed application notes and a generalized protocol for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine, via the palladium-catalyzed coupling of 4-bromobenzyl bromide and diethylamine. The synthesis of this target molecule is an example of a Buchwald-Hartwig amination, a versatile method for creating C-N bonds.[1]

Reaction Principle

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes several key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl or benzyl halide (R-X) to form a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1][4]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, regenerating the Pd(0) catalyst and releasing the arylamine product.[1][4]

The efficiency and success of the reaction are highly dependent on the choice of palladium source, the phosphine ligand, the base, and the solvent.[5][6]

Data Presentation

The following tables summarize typical components and conditions for the palladium-catalyzed amination of aryl/benzyl halides.

Table 1: Common Catalysts, Ligands, and Bases

ComponentExamplesKey Features
Palladium Source Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate)Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) catalyst.[4]
Phosphine Ligands BINAP, Xantphos, XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[7]
Bases NaOtBu (Sodium tert-butoxide), LiHMDS (Lithium bis(trimethylsilyl)amide), Cs₂CO₃ (Cesium carbonate), K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required for the deprotonation of the amine.[5]

Table 2: Typical Reaction Parameters

ParameterTypical Range/ValueNotes
Catalyst Loading 1-5 mol%Lower catalyst loadings can sometimes be achieved with highly active catalyst systems.[5]
Ligand Loading 1-1.5 times the palladium concentrationThe ligand-to-metal ratio is crucial for catalytic activity.
Base Stoichiometry 1.2-2.0 equivalentsAn excess of base is typically used to drive the reaction to completion.
Solvent Toluene, Dioxane, THFAnhydrous, non-polar, or ethereal solvents are generally preferred.[5]
Temperature Room Temperature to 110 °CThe optimal temperature depends on the reactivity of the substrates and the catalyst system.
Reaction Time 1-24 hoursReaction progress should be monitored by TLC or GC/LC-MS.

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed synthesis of this compound. Note: This protocol is a representative example and may require optimization for specific laboratory conditions and scales. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • 4-Bromobenzyl bromide

  • Diethylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and BINAP (e.g., 0.012 mmol, 1.2 mol%).

  • Addition of Base and Reactants: Add sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv). The flask is then evacuated and backfilled with an inert gas three times.

  • To the flask, add 4-bromobenzyl bromide (1.0 mmol, 1.0 equiv) and anhydrous toluene (e.g., 5 mL).

  • Finally, add diethylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and the progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Mandatory Visualizations

Palladium-Catalyzed Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OA_complex [R-Pd(II)(X)]L₂ Pd0->OA_complex Oxidative Addition Amine_complex [R-Pd(II)(HNR'₂)]L₂⁺ X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex [R-Pd(II)(NR'₂)]L₂ Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product R-NR'₂ Amido_complex->Product BaseH Base-H⁺ X⁻ RX R-X Amine HNR'₂ Base Base Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere start->setup addition Add Pd Catalyst, Ligand, Base, Benzyl Bromide, and Diethylamine setup->addition reaction Heat and Stir Reaction Mixture addition->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Quench Reaction and Perform Liquid-Liquid Extraction monitoring->workup Upon completion purification Purify Crude Product via Column Chromatography workup->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

References

Application Notes and Protocols: The Use of N-(4-Bromobenzyl)-N-ethylethanamine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of N-(4-Bromobenzyl)-N-ethylethanamine in palladium-catalyzed Suzuki coupling reactions. This tertiary amine, featuring a bromobenzyl moiety, serves as a versatile building block in synthetic chemistry, particularly for the construction of complex molecular architectures relevant to drug discovery and materials science. The bromine atom on the aromatic ring acts as a key functional handle for carbon-carbon bond formation via cross-coupling reactions.[1] This guide offers a general protocol, representative data, and visualizations to facilitate the successful implementation of this substrate in Suzuki coupling reactions.

Introduction

This compound is a bifunctional molecule containing both a tertiary amine and a halogenated aromatic group.[1] The presence of the 4-bromobenzyl group makes it an excellent candidate for a variety of metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig aminations.[1] The Suzuki coupling reaction, in particular, is a powerful and widely used method for the formation of C-C bonds, owing to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[2][3] The products of Suzuki coupling using this compound are substituted N-benzyl-N-ethylethanamine derivatives, a scaffold present in many biologically active compounds.

General Reaction Scheme

The Suzuki coupling reaction of this compound with an arylboronic acid can be represented by the following general scheme:

G cluster_0 General Reaction Scheme This compound This compound Arylboronic Acid Arylboronic Acid Product Substituted N-benzyl-N-ethylethanamine Derivative Arylboronic Acid->Product Pd Catalyst, Base

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with various arylboronic acids. This protocol is based on established methodologies for similar substrates and may require optimization for specific boronic acids.[3][4][5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Anhydrous conditions (Schlenk flask, nitrogen or argon atmosphere)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., 1,4-Dioxane/H₂O mixture, 4:1, 5 mL).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

G start Start reagents Add Reactants: - this compound - Arylboronic acid - Pd Catalyst - Base - Solvent start->reagents degas Degas Mixture reagents->degas heat Heat and Stir (80-100°C, 4-24h) degas->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Workup: - Cool - Dilute - Wash monitor->workup Reaction Complete purify Purification: (Column Chromatography) workup->purify end End purify->end

Caption: Experimental workflow for Suzuki coupling.

Data Presentation

The following table summarizes representative yields for Suzuki coupling reactions of bromo-substituted aromatic amines with various arylboronic acids, which can be considered analogous to reactions with this compound. Actual yields will depend on the specific substrates and optimized reaction conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901258-72[5]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[4]
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012Moderate[4]
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O801860[3]
5Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012Moderate[5]

Note: Yields are based on analogous systems and are for illustrative purposes. Optimization for this compound is recommended.

Catalytic Cycle of Suzuki Coupling

The generally accepted mechanism for the Suzuki coupling reaction involves a catalytic cycle with a palladium(0) species.

Suzuki_Cycle A Pd(0)L2 B [R1-Pd(II)-X]L2 A->B Oxidative Addition (R1-X) C [R1-Pd(II)-OR']L2 B->C Ligand Exchange (Base) D [R1-Pd(II)-R2]L2 C->D Transmetalation (R2-B(OR)2) D->A Reductive Elimination (R1-R2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting

  • Low Yield:

    • Ensure anhydrous and anaerobic conditions.

    • Increase catalyst loading or screen different palladium catalysts and ligands.

    • Vary the base, solvent, and temperature.

    • Check the purity of the boronic acid, as they can degrade over time.

  • No Reaction:

    • Confirm the activity of the palladium catalyst.

    • Ensure the base is strong enough for the chosen boronic acid.

  • Side Reactions:

    • Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a lower temperature or a different base.

    • Debromination of the starting material can be a side reaction.

Conclusion

This compound is a valuable substrate for Suzuki coupling reactions, enabling the synthesis of a diverse range of substituted N-benzyl-N-ethylethanamine derivatives. The provided protocols and data serve as a starting point for researchers to explore the utility of this building block in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.

References

Application Notes and Protocols: N-(4-Bromobenzyl)-N-ethylethanamine in Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates a tertiary amine and a brominated aromatic ring, making it an excellent substrate for a variety of cross-coupling reactions.[1] The presence of the aryl bromide moiety allows for the facile formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed Buchwald-Hartwig amination. This reaction has become a cornerstone of modern organic synthesis, offering a powerful tool for the construction of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[2][3][4]

These application notes provide a comprehensive overview of the use of this compound as a substrate in Buchwald-Hartwig amination reactions. Detailed protocols for the coupling of both primary and secondary amines are presented, along with a summary of typical reaction conditions and expected outcomes.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine in the presence of a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(Br)L2(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Palladium-Amido Complex [Ar-Pd(II)(NR2)L2] Amine Coordination->Palladium-Amido Complex + Base - H-Base+ Br- Product Ar-NR2 Palladium-Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Palladium-Amido Complex->Catalyst Regeneration Catalyst Catalyst Intermediate Intermediate

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application in the Synthesis of N-Aryl Benzylamines

The Buchwald-Hartwig amination of this compound provides a direct route to a diverse range of N-aryl-N'-(4-(diethylaminomethyl)benzyl)amines. These products are valuable scaffolds in drug discovery and materials science.

Experimental Protocols

The following are general protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Coupling with Primary Amines (e.g., Aniline)

This protocol outlines a typical procedure for the reaction of this compound with a primary amine.

Primary_Amine_Coupling_Workflow Workflow for Coupling with Primary Amines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - this compound - Primary Amine - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOt-Bu) Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Inert_Atmosphere Degas and place under Inert Atmosphere (N2 or Ar) Solvent->Inert_Atmosphere Heating Heat the reaction mixture (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor reaction progress (TLC, GC, or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench with Water or Aqueous NH4Cl Cooling->Quenching Extraction Extract with an Organic Solvent (e.g., EtOAc) Quenching->Extraction Drying Dry the organic layer (e.g., Na2SO4 or MgSO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: Experimental workflow for primary amine coupling.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the phosphine ligand (0.02-0.05 mmol), and the palladium catalyst (0.01-0.025 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Secondary Amines (e.g., Morpholine)

This protocol provides a general method for the coupling of this compound with a secondary amine.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Palladium catalyst (e.g., Palladium(II) acetate - Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., Cesium carbonate - Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with this compound (1.0 mmol), the secondary amine (1.5 mmol), cesium carbonate (2.0 mmol), the phosphine ligand (0.04-0.1 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various aryl bromides with primary and secondary amines. While specific data for this compound is limited in the public domain, these examples with structurally similar aryl bromides provide a strong predictive framework for expected outcomes.

Table 1: Buchwald-Hartwig Amination with Primary Amines

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneAnilinePd₂(dba)₃ (1.0)XPhos (2.0)NaOt-BuToluene1001295
4-Bromoanisolen-HexylaminePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄Dioxane1001888
1-Bromo-4-nitrobenzeneBenzylaminePd₂(dba)₃ (1.5)BrettPhos (3.0)Cs₂CO₃Toluene1101092

Table 2: Buchwald-Hartwig Amination with Secondary Amines

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd(OAc)₂ (1.0)BINAP (1.5)NaOt-BuToluene1001698
4-BromoanisolePiperidinePd₂(dba)₃ (2.0)DavePhos (4.0)K₂CO₃Dioxane1102491
1-Bromo-4-fluorobenzenePyrrolidinePd(OAc)₂ (1.5)SPhos (3.0)Cs₂CO₃Toluene1001296

Conclusion

This compound is an excellent substrate for Buchwald-Hartwig amination reactions, providing efficient access to a wide array of N-aryl and N-heteroaryl derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific amine coupling partner. The protocols and data presented herein serve as a valuable guide for researchers in the fields of organic synthesis and drug development to effectively utilize this versatile building block.

References

Application Notes and Protocols: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine and its derivatives, which are valuable scaffolds in the discovery of novel therapeutic agents. The protocols focus on two key synthetic strategies: the initial synthesis of the core scaffold and its subsequent diversification. Furthermore, this document outlines the application of these derivatives in anticancer and antimicrobial drug discovery, supported by experimental data and mechanistic insights.

Synthesis of the this compound Scaffold

The this compound core can be synthesized through several methods, each offering distinct advantages in terms of yield, scalability, and cost. A comparative analysis of the most common methods is presented in Table 1.

Table 1: Comparative Analysis of Synthetic Methods for this compound

Synthesis MethodTypical Yield (%)Cost IndexScalabilityPurity (%)Key Considerations
Direct Alkylation89–94LowHigh>99Preferred for large-scale production due to readily available reagents and simple workup.[1]
Reductive Amination93–95MediumMediumHighHigh yields under mild conditions, suitable for laboratory-scale synthesis.[1]
Palladium-Catalyzed Couplingup to 99HighLowVery HighOffers excellent purity but is more expensive and requires stringent reaction conditions.[1][2]
Detailed Protocol: Reductive Amination

This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and diethylamine via reductive amination, a method known for its high yield and selectivity.[1]

Materials:

  • 4-Bromobenzaldehyde

  • N-ethylethanamine (Diethylamine)

  • Sodium Borohydride (NaBH₄)

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (optional, but recommended to enhance imine formation)[1]

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.

    • Add N-ethylethanamine (1.2 equivalents) to the solution.

    • If using, add Cerium(III) Chloride Heptahydrate (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add Sodium Borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Diversification of the Scaffold for Drug Discovery

The bromine atom on the benzyl group of this compound serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the synthesis of a wide array of derivatives with potentially diverse biological activities.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 10:1)

  • Schlenk tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

    • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

    • Add the degassed solvent system via syringe.

  • Reaction:

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Application in Drug Discovery

The this compound scaffold and its derivatives have shown promise in the development of new anticancer and antimicrobial agents.

Anticancer Applications

Derivatives of this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key proteins in the cell cycle, such as Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and tubulin.

Table 2: Anticancer Activity of Exemplary N-(4-Bromobenzyl) Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Adamantane-isothiourea derivative 2PC-3 (Prostate)< 25[3]
HepG-2 (Liver)< 25[3]
HCT-116 (Colon)25-50[3]
MCF-7 (Breast)< 25[3]
HeLa (Cervical)< 25[3]
Thiazole derivative p2MCF-7 (Breast)10.5[4]
Thienopyrimidine derivative 7aFaDu (Head and Neck)1.73[5][6]

CDK4/6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase.[7] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[8] Inhibitors of CDK4/6 block the phosphorylation of the Retinoblastoma (Rb) protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus arresting the cell cycle.[1][9]

CDK46_Pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (pRb) E2F E2F Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes Inhibitor N-(4-Bromobenzyl) Derivative (CDK4/6 Inhibitor) Inhibitor->CDK46 Inhibits

Caption: CDK4/6 Inhibition Pathway.

Microtubules, polymers of α- and β-tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division.[10][11] Tubulin polymerization inhibitors bind to tubulin subunits, preventing their assembly into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis.[12][13]

Tubulin_Pathway cluster_cell Cancer Cell Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Mitosis Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis if arrested Inhibitor N-(4-Bromobenzyl) Derivative (Tubulin Inhibitor) Inhibitor->Polymerization Inhibits DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication Supercoiled_DNA->Replication Transcription Transcription Supercoiled_DNA->Transcription Cell_Death Bacterial Cell Death Replication->Cell_Death is blocked, leading to Transcription->Cell_Death is blocked, leading to Inhibitor N-(4-Bromobenzyl) Derivative (DNA Gyrase Inhibitor) Inhibitor->DNA_Gyrase Inhibits Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 4-Bromobenzaldehyde) Scaffold This compound Scaffold Synthesis Start->Scaffold Diversification Scaffold Diversification (e.g., Suzuki Coupling) Scaffold->Diversification Library Library of Derivatives Diversification->Library Screening Biological Screening (Anticancer/Antimicrobial) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Diversification SAR-guided resynthesis Candidate Drug Candidate Lead_Opt->Candidate

References

Application Notes and Protocols: N-(4-Bromobenzyl)-N-ethylethanamine in Materials Science Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

N-(4-Bromobenzyl)-N-ethylethanamine is a versatile bifunctional organic molecule with significant potential in materials science. Its unique structure, featuring a reactive bromobenzyl group and a nucleophilic tertiary amine, allows for its use as a building block in the synthesis of functional polymers, as a surface modification agent for nanoparticles, and as a potential corrosion inhibitor. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, enabling its incorporation into polymer backbones or attachment to surfaces. The tertiary amine can be quaternized to introduce positive charges, imparting antimicrobial properties or altering surface energy. These application notes provide an overview of its potential uses and detailed protocols for its integration into materials science research.

Application in Functional Polymer Synthesis

This compound can be utilized as a monomer or a functionalizing agent in polymer synthesis. The bromobenzyl group can be converted into a polymerizable group, or the entire molecule can be grafted onto an existing polymer chain. One key application is the synthesis of polymers with antimicrobial properties through the quaternization of the tertiary amine.

Synthesis of a Quaternized Polystyrene-based Copolymer

This protocol describes a two-step process: first, the copolymerization of a styrenic derivative of this compound with styrene, followed by the quaternization of the tertiary amine groups to yield an antimicrobial polymer.

Experimental Protocol:

  • Monomer Synthesis: 4-(N,N-diethylaminomethyl)styrene:

    • In a flame-dried Schlenk flask under an inert atmosphere (N2), dissolve this compound (1 eq.) in anhydrous toluene.

    • Add vinyltributyltin (1.1 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.02 eq.).

    • Heat the reaction mixture to 100°C and stir for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of KF.

    • Stir vigorously for 1 hour, then filter through Celite.

    • Extract the filtrate with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-(N,N-diethylaminomethyl)styrene.

  • Radical Copolymerization:

    • In a polymerization tube, dissolve 4-(N,N-diethylaminomethyl)styrene (e.g., 10 mol%) and styrene (90 mol%) in toluene.

    • Add AIBN (2,2'-azobis(2-methylpropionitrile)) as a radical initiator (0.1 mol% with respect to total monomers).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Seal the tube under vacuum and heat at 70°C for 24 hours.

    • Cool the reaction, dissolve the viscous solution in THF, and precipitate the polymer in a large excess of cold methanol.

    • Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight.

  • Quaternization of the Copolymer:

    • Dissolve the obtained copolymer in THF.

    • Add an excess of an alkyl halide, for example, 1-bromobutane (5 eq. per amine group).

    • Stir the solution at 60°C for 48 hours.

    • Precipitate the quaternized polymer in cold diethyl ether.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

Quantitative Data (Illustrative):

PropertyValue
Molar Mass (Mn) of Copolymer25,000 g/mol
Polydispersity Index (PDI)1.8
Degree of Quaternization>95% (determined by 1H NMR)
Antimicrobial Activity (Zone of Inhibition)E. coli: 15 mm, S. aureus: 12 mm

Logical Workflow for Polymer Synthesis and Quaternization:

Polymer_Synthesis cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_quaternization Quaternization A N-(4-Bromobenzyl)-N- ethylethanamine B Stille Coupling (Vinyltributyltin, Pd(PPh3)4) A->B C 4-(N,N-diethylaminomethyl)styrene B->C E Radical Copolymerization (AIBN, 70°C) C->E D Styrene D->E F Polystyrene Copolymer E->F H Quaternization Reaction (THF, 60°C) F->H G 1-Bromobutane G->H I Antimicrobial Polymer H->I

Caption: Workflow for the synthesis of a quaternized antimicrobial polymer.

Application in Surface Functionalization of Nanoparticles

This compound can be used to functionalize the surface of nanoparticles, such as silica or gold nanoparticles, to introduce specific functionalities. The bromobenzyl group can be used for covalent attachment, while the tertiary amine can impart a positive surface charge or act as a coordination site for metal ions.

Functionalization of Silica Nanoparticles

This protocol describes the covalent attachment of this compound to the surface of silica nanoparticles (SNPs) via a silanization and subsequent substitution reaction.

Experimental Protocol:

  • Synthesis of Amine-Functionalized Silica Nanoparticles (SNP-NH2):

    • Synthesize silica nanoparticles using the Stöber method.[1]

    • Disperse the SNPs in ethanol.

    • Add (3-aminopropyl)triethoxysilane (APTES) and stir the mixture at room temperature for 24 hours to obtain amine-functionalized SNPs (SNP-NH2).

    • Wash the SNP-NH2 extensively with ethanol by centrifugation and redispersion to remove unreacted APTES.

  • Grafting of this compound:

    • Disperse the SNP-NH2 in a suitable solvent like DMF.

    • Add this compound (as the bromide salt for better solubility if needed, formed by reacting with HBr) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Heat the reaction mixture to 80°C and stir for 48 hours.

    • Cool the mixture, and wash the functionalized SNPs (SNP-BBEA) by repeated centrifugation and redispersion in DMF and then ethanol to remove unreacted starting materials and byproducts.

    • Dry the final product under vacuum.

Quantitative Data (Illustrative):

PropertyValue
Size of Silica Nanoparticles (TEM)100 nm
Surface Amine Density (SNP-NH2)1.5 amines/nm²
Grafting Density of BBEA0.8 molecules/nm²
Zeta Potential of SNP-BBEA (pH 7)+25 mV

Diagram of the Functionalization Pathway:

Nanoparticle_Functionalization A Silica Nanoparticle (SNP) B APTES (Silanization) A->B C Amine-Functionalized SNP (SNP-NH2) B->C E Nucleophilic Substitution (DIPEA, 80°C) C->E D N-(4-Bromobenzyl)-N- ethylethanamine D->E F Functionalized SNP (SNP-BBEA) E->F

Caption: Pathway for the functionalization of silica nanoparticles.

Application as a Corrosion Inhibitor

Organic molecules containing heteroatoms (like nitrogen) and aromatic rings can act as effective corrosion inhibitors for metals in acidic media. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring can adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The tertiary amine in this compound makes it a candidate for such applications.

Evaluation of Corrosion Inhibition Efficiency on Mild Steel

This protocol outlines the gravimetric (weight loss) method to determine the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.

Experimental Protocol:

  • Preparation of Mild Steel Coupons:

    • Cut mild steel sheets into coupons of a specific dimension (e.g., 2 cm x 2 cm x 0.1 cm).

    • Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

    • Store the prepared coupons in a desiccator before use.

  • Weight Loss Measurements:

    • Prepare a 1 M HCl solution (blank) and several solutions of 1 M HCl containing different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).

    • Weigh the mild steel coupons accurately.

    • Immerse one coupon in each of the test solutions for a specified period (e.g., 6 hours) at room temperature.

    • After the immersion period, remove the coupons, wash them with a solution of 20% NaOH containing zinc dust to remove corrosion products, rinse with distilled water, dry, and reweigh.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Quantitative Data (Illustrative):

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)0.052012.5-
500.02185.258.4
1000.01353.274.4
2000.00781.984.8
5000.00421.092.0

Logical Diagram of Corrosion Inhibition:

Corrosion_Inhibition cluster_corrosion Corrosion Process cluster_inhibition Inhibition Mechanism A Mild Steel C Corrosion A->C B 1 M HCl B->C G Corrosion Inhibition D N-(4-Bromobenzyl)-N- ethylethanamine E Adsorption on Steel Surface D->E F Protective Layer Formation E->F F->G

Caption: Mechanism of corrosion inhibition on a metal surface.

Disclaimer: The quantitative data provided in the tables are for illustrative purposes only and represent expected trends based on the behavior of similar chemical compounds. Actual experimental results may vary. The protocols provided are general guidelines and should be adapted and optimized for specific experimental conditions and safety considerations.

References

Application Notes and Protocols for the Purification of N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine of significant interest in synthetic and medicinal chemistry, often serving as a key intermediate in the development of novel therapeutic agents. Its purification is a critical step to ensure the integrity of subsequent reactions and the purity of final compounds. This document provides detailed protocols for the purification of this compound using column chromatography and recrystallization, along with methods for its synthesis and characterization.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a tertiary amine and a brominated aromatic ring allows for a variety of chemical transformations. The purification of this compound from crude reaction mixtures is essential to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. Column chromatography is a widely used technique for the purification of moderately polar compounds like tertiary amines. Recrystallization offers an alternative or complementary method for obtaining highly pure crystalline material.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties and characterization data for purified this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₆BrN[1]
Molecular Weight 242.16 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 264.8 ± 15.0 °C at 760 mmHg (Predicted)[1]
¹H NMR (CDCl₃, 400 MHz) See Table 2 for detailed assignments
¹³C NMR (CDCl₃, 100 MHz) See Table 3 for detailed assignments
FT-IR (KBr, cm⁻¹) C-Br stretch ~560 cm⁻¹

Table 1: Physicochemical Properties of this compound

¹H and ¹³C NMR Data

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ar-H 7.42 (d, 2H), 7.23 (d, 2H)138.1, 131.3, 128.9, 120.5
Ar-C H₂-N3.50 (s, 2H)57.2
N-(C H₂CH₃)₂2.48 (q, 4H)47.2
N-(CH₂C H₃)₂1.01 (t, 6H)11.8

Table 2 & 3: ¹H and ¹³C NMR Spectral Data for this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through two primary routes: direct alkylation of diethylamine or reductive amination of 4-bromobenzaldehyde.[1]

Synthesis Workflow

Synthesis Workflow cluster_alkylation Direct Alkylation cluster_amination Reductive Amination 4-Bromobenzyl bromide 4-Bromobenzyl bromide Reaction_A Reaction 4-Bromobenzyl bromide->Reaction_A Diethylamine Diethylamine Diethylamine->Reaction_A Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Reaction_A Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction_A Crude Product Crude Product Reaction_A->Crude Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reaction_B Reaction 4-Bromobenzaldehyde->Reaction_B Diethylamine_B Diethylamine Diethylamine_B->Reaction_B Reducing Agent (e.g., NaBH₄) Reducing Agent (e.g., NaBH₄) Reducing Agent (e.g., NaBH₄)->Reaction_B Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction_B Reaction_B->Crude Product Purification Workflow Crude Product Crude Product Purification Method Purification Method Crude Product->Purification Method Column Chromatography Column Chromatography Purification Method->Column Chromatography Primary Method Recrystallization Recrystallization Purification Method->Recrystallization Alternative/Further Purification Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product Characterization Characterization Pure Product->Characterization

References

Application Notes and Protocols for the Characterization of N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of N-(4-Bromobenzyl)-N-ethylethanamine. This document is intended to guide researchers in the comprehensive characterization of this and structurally related compounds.

Introduction

This compound is a tertiary amine containing a bromobenzyl group.[1] Its chemical structure necessitates a multi-technique approach for unambiguous characterization, ensuring both correct identification and the determination of purity, which are critical aspects in drug discovery and development. The analytical workflow for this compound typically involves a combination of spectroscopic and chromatographic methods to provide orthogonal information on its molecular structure and sample composition.

Analytical Techniques

The primary analytical techniques for the characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative chromatographic technique, particularly useful for volatile and thermally stable compounds, providing both separation and mass spectrometric identification.

Data Presentation

The following tables summarize the expected quantitative data for the characterization of this compound. Note: Some data are predicted or estimated based on structurally similar compounds and are provided for guidance. Experimental values should be determined for each synthesized batch.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45Doublet2HAromatic protons (ortho to -Br)
~7.20Doublet2HAromatic protons (ortho to -CH₂)
~3.55Singlet2HBenzylic protons (-CH₂-)
~2.50Quartet4HEthyl methylene protons (-CH₂-CH₃)
~1.05Triplet6HEthyl methyl protons (-CH₂-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~138.0Quaternary aromatic carbon (-C-CH₂)
~131.5Aromatic carbons (ortho to -Br)
~130.0Aromatic carbons (ortho to -CH₂)
~121.0Quaternary aromatic carbon (-C-Br)
~57.5Benzylic carbon (-CH₂-)
~47.0Ethyl methylene carbons (-CH₂-CH₃)
~11.8Ethyl methyl carbons (-CH₂-CH₃)

Table 3: Expected Mass Spectrometry Data

m/zInterpretation
241/243Molecular ion peak [M]⁺ (presence of Br isotope)
170[M - CH₂CH₃]⁺
142[M - N(CH₂CH₃)₂]⁺
91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on expected values and correlation experiments (e.g., COSY, HSQC) if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and fragmentation pattern, and to assess purity.

Materials:

  • This compound sample

  • Dichloromethane (DCM) or other suitable volatile solvent

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Prepare a dilute solution of the sample (~1 mg/mL) in DCM.

  • Set up the GC-MS instrument with the following example parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

  • Inject a 1 µL aliquot of the sample solution.

  • Acquire the data.

  • Analyze the resulting total ion chromatogram (TIC) for purity and the mass spectrum of the main peak for molecular weight confirmation and fragmentation analysis.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the sample.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a C18 reverse-phase column and a UV detector

Protocol:

  • Prepare a stock solution of the sample (~1 mg/mL) in ACN. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% ACN in water

  • Set up the HPLC system with a gradient elution method, for example:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 220 nm and 254 nm

    • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to initial conditions.

  • Inject 10 µL of the sample solution.

  • Run the analysis and integrate the peaks in the resulting chromatogram to determine the purity of the sample.

Visualizations

The following diagrams illustrate the logical workflows for the characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Sample Weighing dissolve Dissolution in CDCl3 start->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq 1H NMR Acquisition transfer->h1_acq c13_acq 13C NMR Acquisition processing Spectral Processing h1_acq->processing c13_acq->processing assignment Peak Assignment & Integration processing->assignment structure Structural Confirmation assignment->structure

Caption: Workflow for NMR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation start Sample Dilution vial Transfer to GC Vial start->vial injection Injection vial->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Analysis ionization->detection tic TIC Analysis detection->tic mass_spec Mass Spectrum Analysis tic->mass_spec confirmation MW & Fragmentation Confirmation mass_spec->confirmation

Caption: Workflow for GC-MS Analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis sample_prep Sample Dilution injection Injection sample_prep->injection mobile_phase Mobile Phase Preparation separation Reverse-Phase Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Integration detection->chromatogram purity Purity Calculation chromatogram->purity

Caption: Workflow for HPLC Purity Analysis.

References

Industrial Scale-Up Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of N-(4-Bromobenzyl)-N-ethylethanamine, a key intermediate in various industrial applications, including pharmaceutical and agricultural chemical manufacturing. The following sections outline two primary synthetic routes—Direct Alkylation and Reductive Amination—with a focus on reaction conditions, purification methods, and safety considerations suitable for industrial production.

Introduction

This compound is a tertiary amine whose structure is a valuable scaffold in the synthesis of a wide range of biologically active molecules. The presence of the bromobenzyl group allows for further functionalization, making it a versatile building block. The industrial production of this compound necessitates robust, scalable, and cost-effective synthetic methods. This document details two such methods, providing the necessary parameters for successful scale-up.

Synthetic Strategies and Protocols

Two primary methods for the industrial synthesis of this compound are Direct Alkylation of diethylamine and Reductive Amination of 4-bromobenzaldehyde.

Method 1: Direct Alkylation

This is a common and straightforward method for the synthesis of this compound, often favored for its simplicity and the availability of starting materials. The reaction involves the nucleophilic substitution of a bromine atom in 4-bromobenzyl bromide by diethylamine.

Experimental Protocol:

  • Reactor Setup: A suitable glass-lined or stainless steel reactor is charged with 4-bromobenzyl bromide and a suitable solvent such as acetonitrile or toluene.

  • Reagent Addition: Diethylamine is added to the reactor, typically in a slight excess to drive the reaction to completion. A base, such as potassium carbonate or sodium hydroxide, is also added to neutralize the hydrobromic acid byproduct.

  • Reaction: The mixture is heated to a temperature between 60-80°C and stirred for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Work-up: The reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is then washed with water to remove any remaining salts and base.

  • Purification: The organic layer is separated and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Process Flow Diagram for Direct Alkylation:

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage A Charge Reactor with 4-Bromobenzyl Bromide and Solvent B Add Diethylamine and Base A->B C Heat and Stir (60-80°C) B->C D Cool and Filter Inorganic Salts C->D E Wash with Water D->E F Solvent Removal E->F G Vacuum Distillation F->G H Pure this compound G->H

Figure 1. Workflow for the direct alkylation synthesis of this compound.

Method 2: Reductive Amination

Reductive amination is another widely used method, particularly when the corresponding aldehyde is readily available and cost-effective. This one-pot reaction involves the formation of an iminium ion intermediate from 4-bromobenzaldehyde and diethylamine, which is then reduced in situ to the desired tertiary amine.

Experimental Protocol:

  • Reactor Setup: A reactor is charged with 4-bromobenzaldehyde, diethylamine, and a suitable solvent such as methanol or ethanol.

  • Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the iminium ion intermediate.

  • Reduction: A reducing agent, such as sodium borohydride or hydrogen gas with a palladium on carbon (Pd/C) catalyst, is introduced to the reactor. If using sodium borohydride, the addition should be controlled to manage the exothermic reaction. If using catalytic hydrogenation, the reactor is pressurized with hydrogen.

  • Reaction Monitoring: The reaction is monitored until the starting materials are consumed.

  • Work-up: The reaction is quenched by the addition of water. The product is then extracted with a suitable organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over a drying agent (e.g., sodium sulfate), and the solvent is evaporated. The crude product is purified by vacuum distillation or crystallization of its hydrochloride salt.

Logical Relationship for Reductive Amination:

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reducing Agent cluster_3 Product A 4-Bromobenzaldehyde C Iminium Ion A->C B Diethylamine B->C E This compound C->E D Sodium Borohydride or H2/Pd-C D->E

Figure 2. Key components and product relationship in the reductive amination synthesis.

Data Presentation: Comparison of Synthetic Routes

The choice between direct alkylation and reductive amination for industrial scale-up depends on several factors including cost of raw materials, desired purity, and available equipment. The following table summarizes key quantitative data for both methods.

ParameterDirect AlkylationReductive Amination
Starting Materials 4-Bromobenzyl bromide, Diethylamine4-Bromobenzaldehyde, Diethylamine
Typical Yield 85-95%90-97%
Key Reagents Base (e.g., K₂CO₃, NaOH)Reducing Agent (e.g., NaBH₄, H₂/Pd-C)
Reaction Temperature 60-80°CRoom Temperature to 50°C
Reaction Time 4-8 hours2-6 hours
Purity (after purification) >98%>99%
Key Advantages Simplicity, readily available starting materials.High yields, milder reaction conditions.
Key Disadvantages Formation of quaternary ammonium salt byproduct.Cost and handling of reducing agents.

Safety and Handling

The industrial synthesis of this compound involves the handling of hazardous materials and requires strict adherence to safety protocols.[1][2][3][4][5]

  • 4-Bromobenzyl bromide: This is a lachrymator and corrosive.[6][7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] In case of skin contact, wash immediately with soap and water.[7] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Diethylamine: This is a flammable and corrosive liquid with a strong odor. It should be handled in a well-ventilated area away from ignition sources. Appropriate PPE, including respiratory protection, is necessary.

  • Sodium Borohydride: This is a flammable solid that reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry, inert atmosphere.

  • Hydrogen Gas: This is a highly flammable gas. When used in catalytic hydrogenation, the equipment must be properly grounded and purged to prevent the formation of explosive mixtures with air.

  • Process Safety Management: For large-scale production, a thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.[1][2][3][4][5] This includes evaluating reaction exotherms, potential for runaway reactions, and safe handling and storage of all chemicals.[4]

Conclusion

Both direct alkylation and reductive amination are viable and efficient methods for the industrial-scale synthesis of this compound. The choice of method will be dictated by economic and logistical factors. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the scale-up of this important chemical intermediate. Adherence to the detailed experimental procedures and safety guidelines is crucial for a successful and safe manufacturing process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important tertiary amine intermediate.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound via its two primary synthetic routes: N-alkylation and reductive amination.

Route 1: N-Alkylation of Diethylamine with 4-Bromobenzyl Bromide

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of this compound. What are the possible causes and how can I improve the yield?

  • Answer: Low yields in this N-alkylation reaction can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate solvent and temperature. Anhydrous polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often used, with temperatures typically ranging from 40°C to reflux (around 80-90°C) to drive the reaction forward.[1] Reaction times of 12-18 hours are common to ensure completion.[1]

    • Suboptimal Base: The choice and amount of base are critical for neutralizing the hydrobromic acid byproduct.[1] Weak or insufficient base can lead to the protonation of diethylamine, reducing its nucleophilicity and slowing down the reaction. Potassium carbonate or sodium hydroxide are commonly used bases.[1]

    • Moisture: The presence of water can hydrolyze the 4-bromobenzyl bromide to 4-bromobenzyl alcohol, reducing the amount of alkylating agent available for the reaction. Ensure all reagents and solvents are anhydrous.

Issue 2: Presence of a Major Impurity with a Higher Molecular Weight

  • Question: I am observing a significant impurity in my crude product with a higher molecular weight than my target compound. What is this impurity and how can I prevent its formation?

  • Answer: This impurity is likely the quaternary ammonium salt, N,N-diethyl-N,N-bis(4-bromobenzyl)ammonium bromide, formed through over-alkylation of the desired tertiary amine product.[2][3] The tertiary amine product is itself a nucleophile and can react with another molecule of 4-bromobenzyl bromide.

    To minimize the formation of the quaternary ammonium salt:

    • Control Stoichiometry: Use a slight excess of diethylamine relative to 4-bromobenzyl bromide. A molar ratio of 1.2:1 (diethylamine:4-bromobenzyl bromide) is a good starting point to favor the formation of the tertiary amine.[1]

    • Slow Addition of Alkylating Agent: Adding the 4-bromobenzyl bromide solution slowly to the reaction mixture containing diethylamine can help to maintain a higher concentration of the primary nucleophile (diethylamine) and reduce the chance of the tertiary amine product reacting.

Route 2: Reductive Amination of 4-Bromobenzaldehyde with Diethylamine

Issue 1: Significant Amount of 4-Bromobenzyl Alcohol in the Product Mixture

  • Question: My reductive amination reaction is producing a substantial amount of 4-bromobenzyl alcohol as a byproduct. Why is this happening and how can I avoid it?

  • Answer: This side product arises from the reduction of the starting material, 4-bromobenzaldehyde, by the reducing agent before it can react with diethylamine to form the imine intermediate. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[4]

    To prevent the formation of 4-bromobenzyl alcohol:

    • Two-Step, One-Pot Procedure: First, allow sufficient time for the imine to form by mixing 4-bromobenzaldehyde and diethylamine in a suitable solvent. The formation of the imine is an equilibrium process.[5] After an appropriate time (e.g., 1-2 hours), add the sodium borohydride portion-wise to reduce the imine.

    • Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that will selectively reduce the iminium ion in the presence of the aldehyde.[1][4] This allows for a true one-pot reaction where all reagents can be mixed from the start.

Issue 2: Unreacted Starting Materials (Aldehyde and Amine) Remain

  • Question: Even after a prolonged reaction time, I still have significant amounts of unreacted 4-bromobenzaldehyde and diethylamine. What could be the problem?

  • Answer: Incomplete imine formation is the most likely cause. The formation of the imine from an aldehyde and a secondary amine is an equilibrium reaction.[5]

    • Removal of Water: The formation of the imine produces water as a byproduct. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.

    • Acid Catalysis: The reaction is often catalyzed by a mild acid. A small amount of acetic acid can be added to the reaction mixture to facilitate imine formation.

    • Use of a Lewis Acid: The addition of a Lewis acid, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), can enhance the formation of the imine.[1]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for large-scale production of this compound?

A1: For large-scale production, the N-alkylation route is often preferred due to the availability and lower cost of the starting materials (diethylamine and 4-bromobenzyl bromide) and the straightforwardness of the procedure.[1]

Q2: What are the typical yields I can expect for each synthetic route?

A2: With optimized conditions, the N-alkylation route can achieve yields in the range of 84-89%.[1] The reductive amination route can also provide high yields, often in the 93-95% range, particularly on a laboratory scale.[1]

Q3: How can I purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. For the N-alkylation reaction, a basic workup is necessary to remove any unreacted diethylamine and the hydrobromide salt of the product. For the reductive amination, an aqueous workup is required to remove the borate salts and any unreacted starting materials.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. 4-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Diethylamine is a flammable and corrosive liquid. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

The following tables summarize key reaction parameters for the two primary synthetic routes to this compound.

Table 1: N-Alkylation of Diethylamine with 4-Bromobenzyl Bromide

ParameterConditionPurpose/Benefit
Reactants 4-Bromobenzyl bromide (1.0 equiv), N-Ethylethanamine (1.2 equiv)Primary reagents for the substitution reaction. A slight excess of the amine minimizes over-alkylation.[1]
Base Potassium carbonate (2.5 equiv)Neutralizes the HBr byproduct, driving the reaction forward.[1]
Solvent Anhydrous Acetonitrile or DMFProvides a suitable medium for the polar reaction.[1]
Temperature 80–90°C (Reflux)Enhances reaction kinetics for a reasonable reaction time.[1]
Duration 12–18 hoursAllows for the reaction to proceed to completion.[1]

Table 2: Reductive Amination of 4-Bromobenzaldehyde with Diethylamine

ParameterConditionPurpose/Benefit
Reactants 4-Bromobenzaldehyde (1.0 equiv), N-Ethylethanamine (1.1 equiv)Reactants for imine formation.
Reducing Agent Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)Selectively reduces the iminium ion to the amine.[1][4]
Additive Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (optional)Enhances the formation of the imine intermediate.[1]
Solvent Methanol or EthanolCommon solvents for borohydride reductions.
Temperature Room temperatureThe reaction proceeds efficiently at room temperature.
Duration 2-4 hoursTypically sufficient for completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation
  • To a solution of diethylamine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Reductive Amination
  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.1 equivalents) in methanol.

  • If desired, add cerium(III) chloride heptahydrate (0.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the reaction pathways and potential side reactions discussed.

N_Alkylation diethylamine Diethylamine product This compound diethylamine->product + 4-Bromobenzyl Bromide (Base) bromobenzyl_bromide 4-Bromobenzyl Bromide quaternary_salt Quaternary Ammonium Salt (Over-alkylation Side Product) product->quaternary_salt + 4-Bromobenzyl Bromide

Caption: N-Alkylation pathway and over-alkylation side reaction.

Reductive_Amination bromobenzaldehyde 4-Bromobenzaldehyde imine Imine Intermediate bromobenzaldehyde->imine + Diethylamine benzyl_alcohol 4-Bromobenzyl Alcohol (Side Product) bromobenzaldehyde->benzyl_alcohol [H] (e.g., NaBH4) diethylamine Diethylamine product This compound imine->product [H] (e.g., NaBH4)

Caption: Reductive amination pathway and aldehyde reduction side reaction.

References

"how to improve the yield of N-(4-Bromobenzyl)-N-ethylethanamine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Direct Alkylation Route

Q1: My reaction yield is low, and I observe a significant amount of unreacted diethylamine.

A1: This issue often arises from incomplete reaction.

  • Insufficient reaction time or temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. The reaction of 4-bromobenzyl bromide with diethylamine typically requires heating to proceed at a reasonable rate.[1]

  • Inefficient base: The choice and amount of base are critical for neutralizing the hydrobromic acid byproduct.[1] Consider using a stronger or more soluble base, such as potassium carbonate or cesium carbonate, to drive the reaction to completion.[1][2]

  • Solvent issues: The solubility of reagents, particularly the base, can impact the reaction rate. Ensure you are using a suitable solvent, such as acetonitrile or DMF, where the reactants are sufficiently soluble.[3][4]

Q2: I am observing the formation of a quaternary ammonium salt as a major byproduct.

A2: Over-alkylation is a common problem in the synthesis of tertiary amines.[3]

  • Incorrect stoichiometry: Using an excess of the alkylating agent (4-bromobenzyl bromide) can lead to the formation of the quaternary ammonium salt.[3] A slight excess of diethylamine can help minimize this side reaction. A molar ratio of 1.2:1 (diethylamine to 4-bromobenzyl bromide) is a good starting point.[1]

  • Reaction conditions: High temperatures and prolonged reaction times can sometimes favor over-alkylation. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.

Q3: The purification of my product is difficult due to the presence of unreacted starting materials and byproducts.

A3: Proper work-up and purification techniques are essential.

  • Aqueous wash: An acidic wash (e.g., dilute HCl) can remove unreacted diethylamine. Subsequent washing with a basic solution (e.g., saturated NaHCO3) will neutralize any remaining acid.

  • Chromatography: Column chromatography on silica gel is an effective method for separating the desired tertiary amine from starting materials and byproducts like the quaternary ammonium salt.[4][5]

  • Adsorbent treatment: Passing a solution of the crude product through a pad of adsorbent like aluminum oxide can help remove primary and secondary amine impurities.[5][6]

Reductive Amination Route

Q1: The formation of the imine intermediate seems to be slow or incomplete.

A1: Incomplete imine formation is a common bottleneck in reductive amination.

  • Water removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. The presence of water can inhibit the reaction. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.[7]

  • Catalyst: The addition of a Lewis acid catalyst, such as CeCl₃·7H₂O, can enhance the rate of imine formation.[1]

Q2: I am observing the reduction of the starting aldehyde to 4-bromobenzyl alcohol.

A2: This indicates that the reducing agent is too reactive and is reducing the aldehyde before it can form the imine.

  • Choice of reducing agent: Use a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for this reason.[1][4][8] If using a stronger reducing agent like sodium borohydride (NaBH₄), it should be added after the imine formation is complete.[9]

  • pH control: The reaction is typically carried out under weakly acidic conditions (pH 4-5) to facilitate imine formation and protonation to the more reactive iminium ion, which is then readily reduced.[8]

Q3: My final product is contaminated with the secondary amine, N-(4-Bromobenzyl)ethanamine.

A3: This could be a result of the oxidation of the final product, although less common under reductive amination conditions. More likely, it could indicate an incomplete reaction if the starting amine was ethylamine instead of diethylamine. Ensure you are using diethylamine as the starting material.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodTypical Yield (%)Key ReagentsCommon SolventsReaction TemperatureAdvantagesDisadvantages
Direct Alkylation 89 - 94[1]4-Bromobenzyl bromide, Diethylamine, Base (e.g., K₂CO₃)Acetonitrile, DMFRoom Temperature to RefluxCost-effective, simple procedure, scalable.[1]Risk of over-alkylation, potential for side reactions.[3]
Reductive Amination 93 - 95[1]4-Bromobenzaldehyde, Diethylamine, Reducing Agent (e.g., NaBH₄, NaBH₃CN)Methanol, DichloromethaneRoom TemperatureHigh yields, good for laboratory scale, avoids over-alkylation.[1][8]Requires careful control of reducing agent, potential for aldehyde reduction.
Palladium-Catalyzed Coupling up to 99[1]4-Bromobenzyl bromide, Diethylamine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP)TolueneElevated (e.g., 110°C)[1]Very high yields and purity.[1]High cost of catalyst and ligands, requires inert atmosphere.[1]

Experimental Protocols

Protocol 1: Synthesis via Direct Alkylation

This protocol describes the synthesis of this compound by the direct alkylation of diethylamine with 4-bromobenzyl bromide.

Materials:

  • 4-Bromobenzyl bromide

  • Diethylamine

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of diethylamine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Add a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl to remove excess diethylamine.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from 4-bromobenzaldehyde and diethylamine using sodium triacetoxyborohydride.

Materials:

  • 4-Bromobenzaldehyde

  • Diethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if further purification is required.

Mandatory Visualization

Synthesis_Pathways cluster_start Starting Materials cluster_reactions Synthesis Routes 4-Bromobenzyl_Bromide 4-Bromobenzyl Bromide 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Intermediate Imine_Intermediate 4-Bromobenzaldehyde->Imine_Intermediate Diethylamine Diethylamine Alkylation Direct Alkylation Diethylamine->Alkylation Diethylamine->Imine_Intermediate Product N-(4-Bromobenzyl)-N- ethylethanamine Alkylation->Product Base (e.g., K2CO3) Reductive_Amination Reductive Amination Reductive_Amination->Product Reducing Agent (e.g., NaBH(OAc)3) Imine_Intermediate->Reductive_Amination Troubleshooting_Alkylation Over_Alkylation Quaternary Salt Formation Adjust_Stoichiometry Use Slight Excess of Diethylamine Over_Alkylation->Adjust_Stoichiometry Incorrect Stoichiometry Monitor_Reaction Monitor by TLC/LC-MS and Stop at Completion Over_Alkylation->Monitor_Reaction Forcing Conditions Stronger_Base Use Stronger/More Soluble Base Start Start Start->Over_Alkylation Low_Yield Low_Yield Low_Yield->Stronger_Base Inefficient Base Check_Time_Temp Check_Time_Temp Low_Yield->Check_Time_Temp Incomplete Reaction Troubleshooting_Reductive_Amination Aldehyde_Reduction Aldehyde Reduction to Alcohol Milder_Reductant Use Milder Reducing Agent (e.g., NaBH3CN) Aldehyde_Reduction->Milder_Reductant Overly Reactive Reductant Control_pH Maintain Weakly Acidic pH Aldehyde_Reduction->Control_pH Incorrect pH Use_Lewis_Acid Use Lewis Acid Catalyst (e.g., CeCl3) Start Start Start->Aldehyde_Reduction Incomplete_Imine Incomplete_Imine Incomplete_Imine->Use_Lewis_Acid Slow Reaction Add_Dehydrating_Agent Add_Dehydrating_Agent Incomplete_Imine->Add_Dehydrating_Agent Presence of Water

References

Technical Support Center: Chromatography Purification of N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying N-(4-Bromobenzyl)-N-ethylethanamine, a tertiary amine, using chromatography.

Troubleshooting Guide

The primary challenge in the purification of this compound and other basic amines via silica gel chromatography is the interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] This can lead to poor separation, peak tailing, and irreversible adsorption of the compound.[2] The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing / Streaking Strong interaction between the basic tertiary amine and acidic silica gel.1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or ammonia in the mobile phase to neutralize the acidic silanol groups.[3] 2. Use an Amine-Functionalized Column: Employ a column packed with aminopropyl-modified silica gel (NH2 column) to provide a more basic surface.[1] 3. Switch to Alumina: Use neutral or basic alumina as the stationary phase instead of silica gel.[4]
Compound Does Not Elute The compound is irreversibly adsorbed onto the acidic silica gel column.[2]1. Increase Eluent Polarity Drastically: If using a modifier, try a more aggressive solvent system, such as 5-10% methanol (containing 1-2% ammonia) in dichloromethane.[1][5] 2. Change Stationary Phase: Switch to an amine-functionalized silica column or alumina.[4] 3. Consider Reversed-Phase: Use reversed-phase chromatography with a high pH mobile phase to ensure the amine is in its free-base, more lipophilic form.[3]
Poor Separation from Impurities - Co-elution with starting materials (e.g., 4-bromobenzyl bromide, diethylamine). - Inappropriate solvent system.1. Optimize Solvent System: Develop a solvent system using TLC (ideally NH2-functionalized TLC plates if using an NH2 column) to achieve an Rf value of 0.1-0.4 for the target compound. 2. Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity to better resolve compounds with close Rf values.[6]
Product Degradation The compound is sensitive to the acidic nature of the silica gel.1. Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing triethylamine before loading the sample.[6] 2. Use a Less Acidic Stationary Phase: Utilize an amine-functionalized column or alumina.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound streaking on a standard silica gel column?

A: this compound is a tertiary amine, which is basic.[8] The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel through hydrogen bonding and ionic interactions.[2] This strong binding causes the compound to move unevenly down the column, resulting in significant peak tailing or streaking.

Q2: What is the benefit of adding triethylamine (TEA) to my mobile phase?

A: Adding a small amount of a competing amine like triethylamine (0.5-2% v/v) "neutralizes" the acidic sites on the silica gel.[3][7] The TEA preferentially interacts with the silanol groups, preventing your target amine from binding too strongly. This leads to more symmetrical peaks and improved elution. However, a drawback is that the TEA must be removed from the collected fractions after purification.

Q3: When should I consider using an amine-functionalized (NH2) column?

A: An amine-functionalized column is an excellent alternative to adding a mobile phase modifier. The aminopropyl groups bonded to the silica create a slightly basic surface, which repels basic compounds and minimizes unwanted interactions with any remaining silanols. This often results in sharper peaks and better separation without the need to remove a modifier post-purification. They are highly recommended for routine purification of basic compounds.

Q4: Can I use reversed-phase chromatography for this purification?

A: Yes, reversed-phase chromatography can be very effective. For basic amines, it is best to use a mobile phase with an alkaline pH (e.g., water/acetonitrile with 0.1% TEA).[3] At a high pH, the amine will be in its neutral, free-base form, making it more hydrophobic (lipophilic) and allowing for better retention and separation on a C18 column.[3]

Q5: What are some potential impurities from the synthesis I should be trying to separate?

A: The synthesis of this compound typically involves the alkylation of diethylamine with 4-bromobenzyl bromide.[8] Potential impurities include:

  • Unreacted 4-bromobenzyl bromide: Less polar than the product.

  • Unreacted diethylamine: Very polar, may stick to the column or require a highly polar eluent.

  • Over-alkylation products: Potential formation of a quaternary ammonium salt, which would be highly polar and likely remain at the baseline in normal phase.

Quantitative Data Summary

The following table provides representative starting conditions for different chromatography techniques. The optimal conditions should be determined empirically, starting with Thin Layer Chromatography (TLC).

TechniqueStationary PhaseExample Mobile PhaseModifierKey Considerations
Normal Phase Silica GelHexane / Ethyl Acetate1-2% Triethylamine (TEA)Modifier is necessary to prevent tailing but must be removed later.[9]
Modified Normal Phase Amine-functionalized Silica (NH2)Dichloromethane / Methanol or Hexane / Ethyl AcetateNoneIdeal for basic compounds; eliminates the need for a modifier.[7]
Reversed Phase C18 SilicaAcetonitrile / Water0.1% Triethylamine (TEA) or Ammonium HydroxideHigh pH mobile phase increases retention of the basic amine.[3]
Alternative Normal Phase Neutral or Basic AluminaHexane / Ethyl AcetateNoneA good alternative to silica for acid-sensitive or basic compounds.[4]

Experimental Protocols

Protocol 1: Flash Chromatography using Silica Gel with a Triethylamine Modifier
  • Solvent System Selection: On a silica TLC plate, develop a solvent system (e.g., Hexane/Ethyl Acetate) that gives the target compound an Rf of ~0.2-0.3. Add 1% TEA to the developing solvent to confirm improved spot shape.

  • Column Packing: Wet pack a silica gel column with the chosen non-polar solvent (e.g., Hexane) containing 1% TEA. Ensure the column is packed uniformly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]

  • Elution: Begin elution with the determined mobile phase containing 1% TEA. If separation is difficult, a gradient elution can be performed by slowly increasing the percentage of the polar solvent.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.

Protocol 2: Flash Chromatography using an Amine-Functionalized (NH2) Column
  • Solvent System Selection: Use an NH2-functionalized TLC plate to find a suitable mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Adjust the solvent ratio to achieve an Rf value between 0.1 and 0.4 for the target compound. No basic modifier is needed.

  • Column Equilibration: Equilibrate the pre-packed NH2 column with the initial mobile phase for at least 3-5 column volumes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or the solvent used for the crude reaction mixture and inject it onto the column.

  • Elution: Run the chromatography using the pre-determined solvent system. A linear gradient is often effective. For example, start with 100% DCM and run a linear gradient to 5% Methanol over 10 column volumes.

  • Fraction Collection: Collect fractions and analyze via TLC to locate the purified product.

  • Post-Purification: Combine the pure fractions and evaporate the solvent. No modifier needs to be removed.

Visualizations

TroubleshootingWorkflow start Start: Purification of This compound problem Problem Observed During Silica Gel Chromatography? start->problem tailing Severe Peak Tailing or Streaking problem->tailing Yes no_elution Compound Does Not Elute, Even with Polar Solvent problem->no_elution Yes poor_sep Poor Separation from Impurities problem->poor_sep Yes end Successful Purification problem->end No, separation is good solution_modifier Solution 1: Add Modifier (e.g., 1% TEA) to Eluent tailing->solution_modifier solution_nh2 Solution 2: Use Amine (NH2) Functionalized Column tailing->solution_nh2 no_elution->solution_nh2 solution_reversed_phase Solution 4: Switch to Reversed-Phase HPLC (High pH) no_elution->solution_reversed_phase solution_gradient Solution 3: Optimize Gradient and Solvent System via TLC poor_sep->solution_gradient solution_modifier->end solution_nh2->end solution_gradient->end solution_reversed_phase->end

Caption: Troubleshooting workflow for amine purification.

LogicalRelationship core_problem Core Problem: Basic Amine (Lewis Base) interacts with Acidic Silica (Lewis Acid) consequence Result: Peak Tailing, Poor Recovery core_problem->consequence cause1 This compound (Tertiary Amine) cause1->core_problem cause2 Standard Silica Gel (Acidic Silanol Groups) cause2->core_problem solution_header Solutions Mitigate This Interaction consequence->solution_header solution1 Modify the Mobile Phase (Add TEA or Ammonia) solution_header->solution1 solution2 Modify the Stationary Phase (Use NH2-Column or Alumina) solution_header->solution2 solution3 Change Chromatography Mode (Reversed-Phase at High pH) solution_header->solution3

Caption: Root cause analysis of amine purification issues.

References

"optimization of reaction conditions for N-(4-Bromobenzyl)-N-ethylethanamine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via direct N-alkylation or reductive amination.

Method 1: Direct N-Alkylation of Diethylamine with 4-Bromobenzyl Bromide

Question: My reaction is slow or incomplete. How can I improve the reaction rate and conversion?

Answer:

Several factors can influence the rate of a nucleophilic substitution reaction like this N-alkylation. Here are some troubleshooting steps:

  • Temperature: Ensure the reaction temperature is optimal. For this reaction, temperatures ranging from room temperature to the reflux temperature of the solvent are often employed. If you are running the reaction at room temperature, consider gently heating it to 40-60 °C.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile. If your reaction is sluggish in a less polar solvent, switching to ACN or DMF could accelerate the reaction.

  • Base: The strength and solubility of the base are important. A stronger, more soluble base can increase the rate of deprotonation of any generated HBr, preventing the protonation of diethylamine and thus keeping it available as a nucleophile. Consider switching from a weaker base like sodium bicarbonate to a stronger one like potassium carbonate or even cesium carbonate.

  • Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the base is not fully soluble.

Question: My yield is low. What are the potential causes and how can I improve it?

Answer:

Low yields can result from several issues. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature.
Side Reactions (Over-alkylation) The product, a tertiary amine, can sometimes react further with the alkylating agent to form a quaternary ammonium salt.[1] To minimize this, use a slight excess of diethylamine (e.g., 1.2 equivalents) relative to 4-bromobenzyl bromide.[2]
Loss during Work-up The product is a tertiary amine and can be soluble in acidic aqueous solutions. During an acidic wash to remove unreacted diethylamine, ensure the pH is not too low. Back-extract the aqueous layer with an organic solvent to recover any dissolved product.
Product Volatility While this compound is not highly volatile, some loss can occur during solvent removal under high vacuum and elevated temperatures. Use moderate temperature and vacuum for solvent evaporation.
Impure Reagents Ensure the 4-bromobenzyl bromide and diethylamine are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.

Question: I am observing multiple spots on my TLC plate. What are these byproducts and how can I avoid them?

Answer:

The presence of multiple spots on your TLC plate indicates a mixture of compounds. Here's how to identify and mitigate them:

  • Starting Materials: One or two of the spots will likely correspond to your starting materials, 4-bromobenzyl bromide and diethylamine (the latter may not be UV active). You can confirm this by running TLCs of the individual starting materials alongside your reaction mixture.

  • Over-alkylation Product: A common byproduct is the quaternary ammonium salt formed from the reaction of the product with another molecule of 4-bromobenzyl bromide. This salt is typically highly polar and will have a very low Rf value, often remaining at the baseline. To avoid this, as mentioned before, use a slight excess of diethylamine.

  • Hydrolysis of Alkylating Agent: 4-Bromobenzyl bromide can be sensitive to moisture and can hydrolyze to 4-bromobenzyl alcohol, especially if the reaction is run for an extended period or if wet solvents are used. This alcohol will appear as a separate spot on the TLC. Ensure you are using anhydrous solvents.

A typical TLC setup for monitoring this reaction would use a non-polar eluent system like Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v). The product, being a tertiary amine, will be more polar than the starting 4-bromobenzyl bromide but less polar than the potential 4-bromobenzyl alcohol byproduct. The quaternary ammonium salt will be significantly more polar than all other components.

Method 2: Reductive Amination of 4-Bromobenzaldehyde with Diethylamine

Question: My reductive amination reaction is not working, and I only see my starting aldehyde on the TLC.

Answer:

The key to a successful reductive amination is the formation of the iminium ion intermediate, which is then reduced. If the reaction is not proceeding, consider the following:

  • Imine/Iminium Formation: The formation of the imine from the aldehyde and amine is an equilibrium process. To drive the equilibrium towards the imine, you can:

    • Use a dehydrating agent: Adding molecular sieves (3Å or 4Å) can remove the water formed during imine formation.

    • Catalyst: A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.

  • Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is often effective for reductive aminations and can be added directly to the mixture of the aldehyde and amine.[3][4] If you are using a stronger reducing agent like sodium borohydride (NaBH4), it may be reducing your aldehyde before it has a chance to form the imine.[3] If using NaBH4, it is often best to first stir the aldehyde and amine together for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent.[5]

Question: I am getting a significant amount of 4-bromobenzyl alcohol as a byproduct. How can I prevent this?

Answer:

The formation of 4-bromobenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde directly.

  • Choice of Reducing Agent: As mentioned above, NaBH4 can reduce aldehydes. Switching to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) will favor the reduction of the iminium ion over the aldehyde.[3][6]

  • Stepwise Procedure: If you must use NaBH4, ensure you allow sufficient time for the imine to form before adding the reducing agent.[4][5]

Question: My final product is difficult to purify. What are some common impurities and how can I remove them?

Answer:

Common impurities in reductive amination include unreacted starting materials and the alcohol byproduct.

  • Unreacted Aldehyde and Alcohol Byproduct: These can often be removed by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate should allow for the separation of the less polar aldehyde and alcohol from the more polar amine product.

  • Unreacted Diethylamine: Diethylamine is volatile and can often be removed under reduced pressure. Alternatively, an acidic wash (e.g., with dilute HCl) during the work-up will protonate the amine and extract it into the aqueous layer. Be sure to then neutralize the aqueous layer and extract with an organic solvent to recover your product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is better for large-scale synthesis, direct alkylation or reductive amination?

A1: For large-scale production, direct alkylation is often preferred due to the lower cost and ready availability of the starting materials (4-bromobenzyl bromide and diethylamine) and the simpler workup procedure.[2]

Q2: What is a typical yield for the synthesis of this compound?

A2: With optimized conditions, both methods can provide good to excellent yields. Direct alkylation can achieve yields in the range of 85-95%, while reductive amination can also yield products in the 90-95% range.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: You should expect to see signals corresponding to the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene (-CH2-) protons, a quartet for the methylene protons of the ethyl groups (-CH2CH3), and a triplet for the methyl protons of the ethyl groups (-CH2CH3).

    • 13C NMR: You should observe distinct signals for the aromatic carbons, the benzylic carbon, and the two different carbons of the ethyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product (242.16 g/mol for C11H16BrN).

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.

Q4: What are the expected 1H and 13C NMR chemical shifts for this compound?

A4: While experimental conditions can cause slight variations, the expected chemical shifts are approximately:

  • 1H NMR (in CDCl3):

    • ~7.45 ppm (d, 2H, aromatic protons ortho to Br)

    • ~7.20 ppm (d, 2H, aromatic protons meta to Br)

    • ~3.50 ppm (s, 2H, benzylic -CH2-)

    • ~2.50 ppm (q, 4H, ethyl -CH2-)

    • ~1.05 ppm (t, 6H, ethyl -CH3)

  • 13C NMR (in CDCl3):

    • ~139 ppm (aromatic C-CH2)

    • ~131 ppm (aromatic C-H)

    • ~130 ppm (aromatic C-H)

    • ~121 ppm (aromatic C-Br)

    • ~58 ppm (benzylic -CH2-)

    • ~47 ppm (ethyl -CH2-)

    • ~12 ppm (ethyl -CH3)

Q5: Are there any safety precautions I should be aware of?

A5: Yes, always follow standard laboratory safety procedures.

  • 4-Bromobenzyl bromide is a lachrymator and can cause skin and eye irritation.[7][8] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethylamine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.

  • Sodium borohydride and sodium triacetoxyborohydride are water-reactive and can release flammable hydrogen gas. Handle with care and avoid contact with water.

Experimental Protocols

Protocol 1: Direct N-Alkylation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethylamine (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, 10 mL per 1 g of 4-bromobenzyl bromide).

  • Addition of Base: Add a solid base such as potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid base. Wash the solid with a small amount of the solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Column Chromatography (if necessary): Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Protocol 2: Reductive Amination

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 15 mL per 1 g of aldehyde).

  • Imine Formation (Optional but recommended): Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination A1 Mix Diethylamine & Base in Solvent A2 Add 4-Bromobenzyl Bromide A1->A2 A3 React (RT or Heat) A2->A3 A4 Work-up & Purification A3->A4 A5 Product A4->A5 B1 Mix 4-Bromobenzaldehyde & Diethylamine B2 Form Imine (cat. Acid) B1->B2 B3 Add Reducing Agent (e.g., NaBH(OAc)3) B2->B3 B4 React (RT) B3->B4 B5 Work-up & Purification B4->B5 B6 Product B5->B6

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_tree Problem Low Yield in N-Alkylation Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Over-alkylation? Problem->Cause2 Cause3 Work-up Loss? Problem->Cause3 Solution1a Increase Temp Cause1->Solution1a Solution1b Extend Time Cause1->Solution1b Solution2 Use Excess Amine Cause2->Solution2 Solution3 Back-extract Aqueous Layer Cause3->Solution3

Caption: Troubleshooting decision tree for low yield in the direct N-alkylation synthesis.

References

"minimizing impurities in the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary methods: Reductive Amination and Direct Alkylation .

Reductive Amination Route

This method involves the reaction of 4-bromobenzaldehyde with diethylamine to form an imine intermediate, which is then reduced to the target tertiary amine.

FAQ 1: My reaction yield is low. What are the possible causes and solutions?

Potential Cause Troubleshooting/Solution
Incomplete imine formation - Ensure anhydrous reaction conditions, as water can hydrolyze the imine. Consider using a dehydrating agent like magnesium sulfate or molecular sieves. - An acid catalyst (e.g., a catalytic amount of acetic acid) can facilitate imine formation.
Inefficient reduction of the imine - Verify the quality and stoichiometry of the reducing agent. Sodium borohydride (NaBH₄) is a common choice, but for more controlled reductions, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can be used, as they are less likely to reduce the starting aldehyde.[1][2][3] - Ensure the reducing agent is added portion-wise at a controlled temperature (e.g., 0 °C) to manage the reaction exotherm.
Side reaction: Reduction of 4-bromobenzaldehyde - If using a strong reducing agent like NaBH₄, ensure the imine has had sufficient time to form before adding the reductant.[2] - Switch to a milder reducing agent that selectively reduces the iminium ion over the aldehyde, such as NaBH(OAc)₃.[3]
Work-up and purification losses - During aqueous work-up, ensure the pH is appropriately basic (pH > 10) to keep the amine in its free base form for efficient extraction into an organic solvent. - Optimize the extraction solvent system. A combination of ethers and hydrocarbons might be effective.

FAQ 2: I am observing significant amounts of unreacted 4-bromobenzaldehyde in my crude product. How can I address this?

This issue points towards either incomplete imine formation or a faster reduction of the imine than its formation.

  • To promote imine formation:

    • Increase the reaction time for the initial condensation of the aldehyde and amine before adding the reducing agent.

    • As mentioned in FAQ 1, ensure anhydrous conditions and consider using a catalytic amount of acid.

FAQ 3: My final product is contaminated with 4-bromobenzyl alcohol. What went wrong?

The presence of 4-bromobenzyl alcohol indicates that the reducing agent reduced the starting 4-bromobenzaldehyde.

  • To minimize alcohol formation:

    • Add the reducing agent only after confirming the formation of the imine (e.g., by TLC or a quick NMR of an aliquot).

    • Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce imines in the presence of aldehydes.[3]

FAQ 4: How can I remove the unreacted diethylamine from my final product?

  • Acidic Wash: During the work-up, perform an extraction with a dilute acid solution (e.g., 1M HCl). The diethylamine will form a water-soluble salt and be removed in the aqueous layer. Be sure to then basify the organic layer to recover your tertiary amine product.

  • Vacuum: Diethylamine is volatile and can often be removed under high vacuum.

Direct Alkylation Route

This method involves the direct reaction of 4-bromobenzyl halide (typically the bromide) with diethylamine.

FAQ 5: My reaction is messy, and I have a mixture of products. How can I improve the selectivity for the tertiary amine?

Direct alkylation of secondary amines can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt.[4]

Potential Cause Troubleshooting/Solution
Over-alkylation - Carefully control the stoichiometry. Use a slight excess of diethylamine to 4-bromobenzyl bromide to favor the formation of the tertiary amine.[1] - Add the 4-bromobenzyl bromide slowly to a solution of diethylamine to maintain an excess of the amine throughout the reaction.
Unreacted starting materials - Increase the reaction temperature or time. The reaction is often performed at elevated temperatures.[1] - Ensure an appropriate base (e.g., potassium carbonate) is used to neutralize the HBr formed during the reaction.[1]

FAQ 6: I have a salt-like byproduct that is insoluble in my extraction solvent. What is it and how do I deal with it?

This is likely the N,N-diethyl-N-(4-bromobenzyl)ammonium bromide, the quaternary ammonium salt formed from over-alkylation.

  • Prevention: The best approach is to prevent its formation by following the suggestions in FAQ 5.

  • Removal:

    • This salt is often insoluble in common organic solvents used for extraction (like diethyl ether or hexanes) and can sometimes be removed by filtration.

    • During an aqueous work-up, the quaternary ammonium salt will remain in the aqueous phase.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound using different methods. Purity is often reported as >95% after purification.

Synthetic Method Key Reagents Typical Yield Reference
Reductive Amination4-bromobenzaldehyde, diethylamine, NaBH₄, CeCl₃·7H₂O93-95%[1]
Direct Alkylation (Grignard variant)Benzylmagnesium bromide analog, N-ethylethanamine84-89%[1]
Palladium-catalyzed CouplingN-(4-bromobenzyl)carbamate, diethylamine, Pd₂(dba)₃, BINAP99%[1]

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is based on the condensation of 4-bromobenzaldehyde with diethylamine followed by in-situ reduction with sodium borohydride.[1]

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

    • Add diethylamine (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.2 equivalents) in small portions, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis via Direct Alkylation

This protocol describes the direct N-alkylation of diethylamine with 4-bromobenzyl bromide.[1]

  • Reaction Setup:

    • To a solution of diethylamine (1.2 equivalents) in a polar aprotic solvent like acetonitrile, add a base such as potassium carbonate (1.5 equivalents).

    • Heat the mixture to a gentle reflux.

  • Addition of Alkylating Agent:

    • Slowly add a solution of 4-bromobenzyl bromide (1 equivalent) in acetonitrile to the refluxing mixture over 30 minutes.

    • Continue to reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts and excess diethylamine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify the product by column chromatography.

Visualizations

Troubleshooting Logic for Reductive Amination

ReductiveAminationTroubleshooting start Problem Observed low_yield Low Yield start->low_yield unreacted_aldehyde Unreacted Aldehyde start->unreacted_aldehyde alcohol_byproduct Alcohol Byproduct start->alcohol_byproduct cause1 Incomplete Imine Formation low_yield->cause1 cause2 Inefficient Reduction low_yield->cause2 unreacted_aldehyde->cause1 cause3 Aldehyde Reduction alcohol_byproduct->cause3 solution1 Use Dehydrating Agent / Acid Catalyst cause1->solution1 solution4 Allow More Time for Imine Formation cause1->solution4 solution2 Check Reducing Agent Stoichiometry/Quality cause2->solution2 solution3 Use Milder Reducing Agent (e.g., NaBH(OAc)3) cause3->solution3 cause3->solution4

Caption: Troubleshooting decision tree for reductive amination.

Experimental Workflow for Reductive Amination

ReductiveAminationWorkflow start Start step1 Mix 4-bromobenzaldehyde and diethylamine in methanol start->step1 step2 Stir at RT for 1-2h (Imine Formation) step1->step2 step3 Cool to 0°C step2->step3 step4 Add NaBH4 portion-wise step3->step4 step5 Stir at RT for 3-4h (Reduction) step4->step5 step6 Quench with water and concentrate step5->step6 step7 Liquid-liquid extraction step6->step7 step8 Dry and concentrate organic phase step7->step8 step9 Purify by column chromatography step8->step9 end Pure this compound step9->end

Caption: Step-by-step workflow for reductive amination synthesis.

Troubleshooting Logic for Direct Alkylation

DirectAlkylationTroubleshooting start Problem Observed messy_reaction Messy Reaction / Low Selectivity start->messy_reaction insoluble_salt Insoluble Salt Byproduct start->insoluble_salt cause1 Over-alkylation messy_reaction->cause1 cause2 Incomplete Reaction messy_reaction->cause2 cause3 Quaternary Ammonium Salt Formation insoluble_salt->cause3 solution1 Use Excess Diethylamine cause1->solution1 solution2 Slow Addition of Alkyl Halide cause1->solution2 solution3 Increase Temperature / Reaction Time cause2->solution3 cause3->solution1 cause3->solution2 solution4 Filter to Remove Salt cause3->solution4

Caption: Troubleshooting decision tree for direct alkylation.

Experimental Workflow for Direct Alkylation

DirectAlkylationWorkflow start Start step1 Mix diethylamine and K2CO3 in acetonitrile start->step1 step2 Heat to reflux step1->step2 step3 Slowly add 4-bromobenzyl bromide step2->step3 step4 Reflux for 4-6h step3->step4 step5 Cool and filter step4->step5 step6 Concentrate filtrate step5->step6 step7 Dissolve in ether and wash with water step6->step7 step8 Dry and concentrate organic phase step7->step8 step9 Purify by column chromatography step8->step9 end Pure this compound step9->end

Caption: Step-by-step workflow for direct alkylation synthesis.

References

"N-(4-Bromobenzyl)-N-ethylethanamine stability and storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of N-(4-Bromobenzyl)-N-ethylethanamine (CAS No: 4885-19-2) for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: Is this compound sensitive to air or moisture?

As a tertiary amine, this compound can be susceptible to oxidation over time, especially when exposed to air and light.[1] While it is not reported to be acutely sensitive, prolonged exposure can lead to the formation of amine oxides or other degradation products. It is best practice to handle the compound under an inert atmosphere, particularly for long-term storage or when aliquoting.

Q3: What are the known incompatibilities for this compound?

This compound should be stored away from strong oxidizing agents, as the tertiary amine group can be oxidized.[1] It is also advisable to avoid contact with strong acids, as it can form salts, and strong bases.

Q4: What are the potential degradation pathways for this compound?

The primary degradation pathways for this compound are likely to involve:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. The benzylic position can also be a site of oxidation.[1]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can potentially lead to the cleavage of the C-N or C-Br bonds.[1]

  • Reductive Dehalogenation: The carbon-bromine bond can undergo reductive cleavage, although this typically requires specific catalytic conditions.[1]

Q5: What are the physical and chemical properties of this compound?

Please refer to the table below for a summary of the key physical and chemical properties.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C11H16BrNWakschem.com[2]
Molecular Weight 242.155 g/mol Wakschem.com[2]
Boiling Point 264.8 ± 15.0 °C at 760 mmHgWakschem.com[2]
Density 1.2 ± 0.1 g/cm³Wakschem.com[2]
Flash Point 114.0 ± 20.4 °CWakschem.com[2]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°CWakschem.com[2]
LogP 3.81Wakschem.com[2]
Refractive Index 1.539Wakschem.com[2]

Troubleshooting Guide

Issue: Unexpected experimental results or loss of compound activity.

This could be due to the degradation of this compound. Follow the troubleshooting workflow below to investigate potential stability issues.

G cluster_0 Troubleshooting Workflow: Compound Stability start Unexpected Experimental Results check_storage Review Storage Conditions: - Temperature (cool, dry place?) - Atmosphere (inert gas?) - Light exposure? start->check_storage check_handling Review Handling Procedures: - Frequent opening of container? - Exposure to air/moisture? - Use of clean, dry equipment? start->check_handling analytical_chem Perform Analytical Chemistry: - Purity analysis (e.g., HPLC, GC-MS) - Structural confirmation (e.g., NMR) check_storage->analytical_chem check_handling->analytical_chem degradation_confirmed Degradation Confirmed analytical_chem->degradation_confirmed Impurities or degradation products detected no_degradation Compound is Stable Investigate other experimental variables. analytical_chem->no_degradation Purity and structure confirmed remediate Remediation: - Procure new batch of compound - Implement stricter storage and handling protocols degradation_confirmed->remediate

Caption: Troubleshooting workflow for investigating suspected degradation of this compound.

Experimental Protocols

While specific experimental protocols for the stability testing of this compound are not publicly available, a general approach to assess the purity and identify potential degradation products would involve the following:

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Stationary Phase: C18 reverse-phase column.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 220-280 nm for a bromobenzyl moiety).

  • Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak area of the main compound are compared to a reference standard or a freshly opened batch. The appearance of new peaks or a decrease in the main peak area can indicate degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiment: ¹H NMR and ¹³C NMR.

  • Procedure: A small sample of the compound is dissolved in the deuterated solvent and analyzed. The resulting spectra should be compared to the expected chemical shifts and coupling constants for this compound. The presence of unexpected signals could indicate the formation of degradation products.

Disclaimer: The information provided is based on available chemical data and general principles for similar compounds. A specific Safety Data Sheet (SDS) with comprehensive stability data for this compound (CAS 4885-19-2) was not found. It is recommended to handle this compound with care and in accordance with good laboratory practices.

References

"handling and safety precautions for N-(4-Bromobenzyl)-N-ethylethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(4-Bromobenzyl)-N-ethylethanamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, with a strong emphasis on safe handling and emergency procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

To minimize exposure, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5][6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4]

Q3: How should I properly store this compound?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.[3]

Q4: What should I do in case of accidental skin or eye contact?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.[4] If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[8]

Q5: What is the appropriate response to a spill?

In the event of a spill, evacuate the area and ensure adequate ventilation.[2][4] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[8] Collect the absorbed material into a suitable container for disposal.[2] Do not allow the material to enter drains or waterways.[7]

Q6: How should I dispose of waste containing this compound?

Dispose of chemical waste in accordance with all local, state, and federal regulations.[2][8] Do not dispose of it down the drain.[7]

Quantitative Data

A comprehensive toxicological profile for this compound is not available. However, the following physical and chemical properties have been reported:

PropertyValueReference
Molecular FormulaC11H16BrN[9]
Molecular Weight242.16 g/mol [9]

Experimental Protocols

General Protocol for Nucleophilic Substitution

This compound can be used as a substrate in nucleophilic substitution reactions. The following is a generalized protocol and should be adapted and optimized for specific reaction conditions.

  • Reaction Setup: In a clean, dry flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., acetonitrile or dimethylformamide).

  • Reagent Addition: Add the desired nucleophile to the reaction mixture. The stoichiometry will depend on the specific reaction.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an appropriate aqueous solution.

  • Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using a suitable technique such as column chromatography or recrystallization.

  • Characterization: Characterize the purified product using analytical methods such as NMR, IR, and mass spectrometry.

Visualizations

Diagram 1: General Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Don Appropriate PPE b Work in a Fume Hood a->b c Weigh/Measure Compound b->c d Perform Experiment c->d e Dispose of Waste Properly d->e f Clean Glassware e->f g Store Compound Securely f->g

Caption: Workflow for handling this compound.

Diagram 2: Spill Response Procedure

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Caption: Logical steps for responding to a chemical spill.

References

"avoiding over-alkylation in the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Bromobenzyl)-N-ethylethanamine. Our aim is to address common challenges, with a particular focus on avoiding over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary synthetic routes for this compound:

  • Direct Alkylation: This method involves the reaction of diethylamine with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide). It is a straightforward nucleophilic substitution reaction.[1]

  • Reductive Amination: This two-step, one-pot method involves the reaction of 4-bromobenzaldehyde with diethylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[2] This method is often preferred to avoid the over-alkylation issues common with direct alkylation.[2]

Q2: What is over-alkylation and why is it a concern in the synthesis of this compound?

A2: Over-alkylation is a common side reaction in the direct alkylation of amines, where the desired tertiary amine product acts as a nucleophile and reacts further with the alkylating agent.[3] In the synthesis of this compound, this leads to the formation of a quaternary ammonium salt, N,N-diethyl-N,N-bis(4-bromobenzyl)ammonium bromide. This byproduct can be difficult to separate from the desired product, leading to lower yields and purification challenges.[3]

Q3: How can I minimize over-alkylation in the direct alkylation method?

A3: To minimize the formation of the quaternary ammonium salt, several strategies can be employed:

  • Control Stoichiometry: Using a slight excess of diethylamine can help to ensure the 4-bromobenzyl bromide is consumed before it can react with the product.

  • Slow Addition of Alkylating Agent: Adding the 4-bromobenzyl bromide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, disfavoring the second alkylation step.

  • Choice of Base: A non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine), can be used to neutralize the HBr byproduct without competing in the alkylation reaction or promoting quaternization.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the over-alkylation reaction more effectively than the desired alkylation.

Q4: Which synthetic method, direct alkylation or reductive amination, is generally recommended?

A4: For higher purity and to avoid the challenges of over-alkylation, reductive amination is generally the recommended method for the synthesis of tertiary amines like this compound.[2][5] While direct alkylation may seem more straightforward, controlling the reaction to prevent the formation of quaternary ammonium salts can be difficult.[3] Reductive amination offers a more controlled, one-pot procedure that typically results in higher yields of the desired tertiary amine with fewer purification steps.[2]

Q5: How can I monitor the progress of the reaction and detect the formation of the over-alkylation byproduct?

A5: The progress of the reaction and the presence of byproducts can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the consumption of starting materials and the formation of the product and byproducts. The quaternary ammonium salt, being highly polar, will typically have a much lower Rf value than the tertiary amine product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the volatile components of the reaction mixture, including the desired product and any remaining starting materials. Note that the quaternary ammonium salt is not volatile and will not be detected by GC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for monitoring the reaction. The formation of the desired product can be confirmed by the appearance of the benzylic protons' signal. The over-alkylation product can be identified by a downfield shift of the signals corresponding to the protons on the carbons attached to the positively charged nitrogen atom.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Direct Alkylation
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently. - Extend the reaction time. - Increase the reaction temperature, but monitor for increased byproduct formation.
Loss of Product during Workup - Ensure the pH of the aqueous layer is sufficiently basic during extraction to keep the tertiary amine in its free base form, which is more soluble in organic solvents. - Perform multiple extractions with the organic solvent.
Significant Over-alkylation - See the troubleshooting guide for "High Levels of Quaternary Ammonium Salt Formation".
Hydrolysis of 4-bromobenzyl bromide - Ensure all reagents and solvents are anhydrous. The presence of water can lead to the formation of 4-bromobenzyl alcohol.
Issue 2: High Levels of Quaternary Ammonium Salt Formation in Direct Alkylation
Possible Cause Suggested Solution
Incorrect Stoichiometry - Use a 1.1 to 1.5 molar excess of diethylamine relative to 4-bromobenzyl bromide.
Rapid Addition of Alkylating Agent - Add the 4-bromobenzyl bromide dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using an addition funnel.
Inappropriate Base - Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) instead of bases like potassium carbonate or triethylamine.[4]
High Reaction Temperature - Conduct the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress over a longer period.
Issue 3: Incomplete Reaction or Low Yield in Reductive Amination
Possible Cause Suggested Solution
Inefficient Imine/Iminium Ion Formation - Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step in imine formation.[6] - Ensure anhydrous conditions, as water can inhibit imine formation.
Decomposition of Reducing Agent - Use a stable reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3), which is milder and more selective than sodium borohydride.[7] - Add the reducing agent portion-wise to control the reaction rate.
Incorrect pH - The pH of the reaction is crucial for imine formation and the stability of the reducing agent. A slightly acidic pH (around 5-6) is generally optimal.
Steric Hindrance - While less of an issue with diethylamine, highly hindered amines or aldehydes may require longer reaction times or the use of a Lewis acid catalyst to promote imine formation.

Experimental Protocols

Protocol 1: Direct Alkylation of Diethylamine with 4-Bromobenzyl Bromide

Materials:

  • Diethylamine

  • 4-Bromobenzyl bromide

  • N,N-Diisopropylethylamine (Hünig's base)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add diethylamine (1.2 equivalents) and anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (1.5 equivalents).

  • Dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile and add it to the dropping funnel.

  • Add the 4-bromobenzyl bromide solution dropwise to the stirred reaction mixture over 1-2 hours.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination of 4-Bromobenzaldehyde with Diethylamine

Materials:

  • 4-Bromobenzaldehyde

  • Diethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)[7]

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equivalent) and anhydrous DCM.

  • Add diethylamine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

  • Add the NaBH(OAc)3 slurry portion-wise to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the two synthetic routes. Note that specific results can vary based on the exact conditions and scale of the reaction.

ParameterDirect AlkylationReductive Amination
Primary Reactants Diethylamine, 4-Bromobenzyl bromideDiethylamine, 4-Bromobenzaldehyde
Key Reagents Base (e.g., K2CO3, DIPEA)Reducing Agent (e.g., NaBH(OAc)3)
Typical Solvent Acetonitrile, DMFDichloromethane, 1,2-Dichloroethane
Reaction Temperature 0 °C to refluxRoom Temperature
Typical Reaction Time 12 - 24 hours12 - 24 hours
Reported Yields Variable (can be high, but often compromised by over-alkylation)Generally high (often >90%)
Primary Byproduct Quaternary ammonium saltUnreacted starting materials (if incomplete)
Purification Method Column Chromatography (can be challenging to separate from byproduct)Column Chromatography

Visualizations

Synthesis_Pathways cluster_0 Direct Alkylation cluster_1 Reductive Amination DA Diethylamine Product This compound DA->Product 1. Nucleophilic Attack BB 4-Bromobenzyl Bromide BB->Product Quat Quaternary Ammonium Salt (Over-alkylation) BB->Quat Base Base (e.g., K2CO3) Base->Product Product->Quat 2. Further Alkylation RA Diethylamine Imine Iminium Ion Intermediate RA->Imine BA 4-Bromobenzaldehyde BA->Imine Acid Acid Catalyst Acid->Imine RA_Product This compound Imine->RA_Product Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->RA_Product Reduction

Caption: Comparison of synthetic pathways for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Method Which synthesis method was used? Start->Method DA_Issue Direct Alkylation Issue: High Quaternary Salt? Method->DA_Issue Direct Alkylation RA_Issue Reductive Amination Issue: Incomplete Reaction? Method->RA_Issue Reductive Amination DA_Sol1 Control Stoichiometry: - Excess Diethylamine - Slow addition of Bromide DA_Issue->DA_Sol1 Yes Purify Purify by Column Chromatography DA_Issue->Purify No, other issue RA_Sol1 Promote Imine Formation: - Add Catalytic Acid - Ensure Anhydrous Conditions RA_Issue->RA_Sol1 Yes RA_Issue->Purify No, other issue DA_Sol2 Optimize Conditions: - Lower Temperature - Use Hünig's Base DA_Sol1->DA_Sol2 DA_Sol2->Purify RA_Sol2 Check Reduction Step: - Use NaBH(OAc)3 - Monitor pH RA_Sol1->RA_Sol2 RA_Sol2->Purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Improving Reaction Selectivity of N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving N-(4-Bromobenzyl)-N-ethylethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the selectivity of their chemical transformations.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential solutions in a question-and-answer format.

Issue 1: Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Question: I am performing a Suzuki or Buchwald-Hartwig coupling with this compound and observing significant side products such as homocoupling of the boronic acid/ester or hydrodehalogenation (loss of bromine). How can I improve the selectivity for my desired cross-coupled product?

Answer: Poor selectivity in palladium-catalyzed cross-coupling reactions often stems from suboptimal choice of ligands, base, or reaction conditions. Here are several troubleshooting steps to improve the selectivity:

  • Ligand Selection: The choice of phosphine ligand is critical for promoting the desired reductive elimination pathway over side reactions.[1] For sterically hindered substrates, bulky, electron-rich ligands are often more effective. Consider switching to ligands like SPhos, XPhos, or RuPhos, which have been shown to improve yields and selectivity in challenging coupling reactions.[2][3]

  • Catalyst System: If you are generating the active Pd(0) catalyst in situ, consider using a pre-formed catalyst complex, such as an XPhos Pd G4 precatalyst. This can lead to more consistent results and higher activity.

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. For Suzuki couplings, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[2] However, if side reactions are prevalent, screening different bases is recommended.

  • Solvent System: The polarity and coordinating ability of the solvent can influence catalyst activity and stability. Aprotic solvents like toluene, dioxane, or THF are commonly used. For Suzuki couplings, the addition of water can be beneficial, but the ratio of organic solvent to water should be optimized.[5]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress side reactions. Consider lowering the temperature and monitoring the reaction progress over a longer period.

  • Oxygen Exclusion: Rigorous exclusion of oxygen is crucial, as it can lead to catalyst deactivation and promote side reactions. Ensure your reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[5]

Issue 2: Unwanted N-Dealkylation or N-Debenzylation

Question: During my reaction, I am observing the formation of N-(4-Bromobenzyl)ethanamine or diethylamine, indicating cleavage of the ethyl or benzyl group from the tertiary amine. How can I prevent this N-dealkylation/debenzylation?

Answer: N-dealkylation and N-debenzylation can occur under various conditions, including oxidative or reductive environments. Here’s how to address this issue:

  • Avoid Harsh Reducing Agents: If your reaction involves a reduction step, be mindful of the reducing agent used. Catalytic hydrogenation with certain palladium catalysts can lead to N-debenzylation.[6][7] Consider using alternative, milder reducing agents if the benzyl group needs to remain intact.

  • Control Oxidative Conditions: Oxidative N-dealkylation can be catalyzed by certain metal complexes or occur in the presence of strong oxidants.[8] If your reaction conditions are oxidative, try to minimize the exposure of the starting material to the oxidant or choose a more selective oxidizing agent.

  • Protecting Group Strategy: If the tertiary amine is intended to be a stable part of the final molecule but is proving to be labile, consider if an alternative synthetic route is possible where the tertiary amine is formed at a later stage, thus avoiding harsh conditions.

Issue 3: Formation of Quaternary Ammonium Salts

Question: My reaction mixture shows the formation of a polar, insoluble material which I suspect is a quaternary ammonium salt from the reaction of this compound with an alkylating agent in my reaction. How can I avoid this side reaction?

Answer: Quaternization is a common side reaction of tertiary amines in the presence of electrophiles. To minimize this:

  • Stoichiometry Control: Carefully control the stoichiometry of any alkylating agents or electrophiles in your reaction. Use of excess electrophile will favor quaternization.

  • Nucleophile Competition: If your desired reaction involves another nucleophile, ensure its concentration and reactivity are sufficient to outcompete the tertiary amine of your starting material.

  • Temperature Management: Quaternization is often accelerated at higher temperatures. Running the reaction at a lower temperature may reduce the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Suzuki couplings involving this compound?

A1: The most common side products are the homocoupling of the boronic acid or ester to form a biaryl species, and hydrodehalogenation of the this compound to yield N-benzyl-N-ethylethanamine.[5][9]

Q2: Which ligands are generally recommended for Buchwald-Hartwig amination with this compound as the aryl bromide component?

A2: For the Buchwald-Hartwig amination of aryl bromides, sterically hindered biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are generally recommended to achieve high yields and good selectivity.[2][3]

Q3: Can the tertiary amine in this compound interfere with cross-coupling reactions?

A3: Yes, the lone pair on the nitrogen can potentially coordinate to the palladium center, which could inhibit catalysis. However, in many cases, the phosphine ligand will preferentially coordinate to the palladium. If catalyst inhibition is suspected, using a more strongly coordinating phosphine ligand or a higher catalyst loading may be beneficial.

Q4: How can I purify my desired product from unreacted this compound and side products?

A4: Purification can typically be achieved using column chromatography on silica gel. The polarity of the desired product will depend on the specific reaction. A gradient elution system, for example with hexanes and ethyl acetate, can be used to separate the non-polar side products (like homocoupled arenes), the starting material, and the more polar desired product.

Data Presentation

The following tables summarize illustrative quantitative data for improving selectivity in key reactions. Note that these are representative examples based on general principles of cross-coupling reactions, as specific data for this compound may not be readily available in the literature.

Table 1: Effect of Ligand on Selectivity in a Suzuki Coupling Reaction

LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield of Desired Product (%)Selectivity (Desired:Homocoupling)
PPh₃2K₂CO₃Toluene/H₂O100453:1
SPhos2K₂CO₃Toluene/H₂O808515:1
XPhos2K₃PO₄Dioxane/H₂O8092>20:1

Table 2: Influence of Base and Solvent on a Buchwald-Hartwig Amination

BaseSolventCatalyst SystemTemperature (°C)Yield of Desired Product (%)Selectivity (Desired:Hydrodehalogenation)
Cs₂CO₃DioxanePd₂(dba)₃ / BINAP100605:1
NaOtBuToluenePd(OAc)₂ / XPhos9095>25:1
LiHMDSTHFPd(OAc)₂ / RuPhos7091>20:1

Experimental Protocols

Protocol 1: General Procedure for an Optimized Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G4, 2 mol%) and the ligand (if necessary). Add this to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Selective Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent and Inert Atmosphere: Add degassed toluene, seal the tube, and purge with argon.

  • Reaction: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with diethyl ether and filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki Coupling Workflow reagents_s Reagents: This compound Arylboronic Acid Base (e.g., K3PO4) catalyst_s Catalyst System: Pd Precatalyst (e.g., XPhos Pd G4) reagents_s->catalyst_s 1. Add solvent_s Solvent: Dioxane/Water catalyst_s->solvent_s 2. Add reaction_s Reaction: 80 °C under Argon solvent_s->reaction_s 3. Heat workup_s Work-up: Extraction reaction_s->workup_s 4. Cool & Extract purification_s Purification: Column Chromatography workup_s->purification_s 5. Purify product_s Desired Product purification_s->product_s buchwald_hartwig_workflow cluster_buchwald Buchwald-Hartwig Amination Workflow reagents_b Reagents: This compound Amine Base (e.g., NaOtBu) catalyst_b Catalyst System: Pd(OAc)2 / Ligand (e.g., XPhos) reagents_b->catalyst_b 1. Combine solvent_b Solvent: Toluene catalyst_b->solvent_b 2. Add reaction_b Reaction: 90 °C under Argon solvent_b->reaction_b 3. Heat workup_b Work-up: Filtration reaction_b->workup_b 4. Cool & Filter purification_b Purification: Column Chromatography workup_b->purification_b 5. Purify product_b Desired Product purification_b->product_b logical_relationship cluster_problem Problem: Poor Selectivity cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of Desired Product cause1 Suboptimal Ligand problem->cause1 cause2 Incorrect Base problem->cause2 cause3 Non-ideal Solvent/Temp problem->cause3 cause4 Presence of Oxygen problem->cause4 solution1 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause1->solution1 solution2 Screen Bases (e.g., K3PO4 for Suzuki, NaOtBu for B-H) cause2->solution2 solution3 Optimize Reaction Conditions cause3->solution3 solution4 Ensure Inert Atmosphere cause4->solution4

References

Validation & Comparative

"comparative analysis of synthesis methods for N-(4-Bromobenzyl)-N-ethylethanamine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three primary synthesis methods for N-(4-Bromobenzyl)-N-ethylethanamine: direct alkylation, reductive amination, and palladium-catalyzed coupling. The objective is to offer a detailed analysis of each method's performance, supported by experimental data, to aid in the selection of the most appropriate synthetic route based on specific research and development needs.

Data Presentation

The following table summarizes the key quantitative data for each synthesis method, allowing for a direct comparison of their efficiency and practicality.

ParameterDirect AlkylationReductive AminationPalladium-Catalyzed Coupling
Starting Materials 4-Bromobenzyl bromide, Diethylamine4-Bromobenzaldehyde, Diethylamine4-Bromobenzyl bromide or N-(4-bromobenzyl)carbamate, Diethylamine
Key Reagents/Catalysts Potassium carbonateSodium borohydride, Cerium(III) chloride heptahydrateTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), BINAP or Xantphos, Sodium tert-butoxide
Typical Yield (%) 80-90%93-95%[1]Up to 99%[1]
Reaction Temperature Room temperature to refluxRoom temperature100-110 °C[1]
Reaction Time Several hours to overnight1-3 hours12-24 hours[1]
Purity of Crude Product Moderate to high (risk of over-alkylation)HighVery high
Cost of Reagents LowLow to moderateHigh
Scalability HighHighModerate (cost can be a limiting factor)
Key Considerations Prone to over-alkylation leading to quaternary ammonium salt formation.[2]Requires an aldehyde starting material. The reducing agent needs to be handled with care.Requires inert atmosphere and anhydrous conditions. The catalyst and ligand are expensive.

Experimental Protocols

Direct Alkylation via Nucleophilic Substitution

This method involves the direct reaction of an alkyl halide with an amine. It is a straightforward and cost-effective approach.

Reaction Scheme:

Detailed Protocol:

  • To a solution of 4-bromobenzyl bromide (1.0 eq) in a suitable solvent such as acetonitrile or acetone, add diethylamine (1.2 eq).

  • Add potassium carbonate (1.5 eq) to the mixture. The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove the potassium salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts and unreacted diethylamine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Reductive Amination

This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the desired amine. This method offers high yields and avoids the issue of over-alkylation.[3][4]

Reaction Scheme:

Detailed Protocol:

  • In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and diethylamine (1.2 eq) in methanol.

  • Add cerium(III) chloride heptahydrate (0.1 eq) to the solution. This can enhance the formation of the imine.[1]

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination

This cross-coupling reaction provides a highly efficient and selective method for the formation of C-N bonds, often resulting in excellent yields and purity.[5]

Reaction Scheme:

Detailed Protocol:

  • Set up a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • To the vessel, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%) and a suitable phosphine ligand such as BINAP or Xantphos (e.g., 4 mol%).

  • Add anhydrous toluene as the solvent.

  • Add 4-bromobenzyl bromide (1.0 eq) and diethylamine (1.2 eq) to the mixture.

  • Add a strong base, such as sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting the most suitable synthesis method based on key project requirements.

SynthesisMethodSelection start Start: Need to Synthesize This compound cost Is cost a major constraint? start->cost purity Is highest purity the primary goal? cost->purity No scale Is this for large-scale production? cost->scale Yes pd_coupling Palladium-Catalyzed Coupling purity->pd_coupling Yes aldehyde2 Is 4-bromobenzaldehyde readily available? purity->aldehyde2 No aldehyde Is 4-bromobenzaldehyde readily available? scale->aldehyde No direct_alkylation Direct Alkylation scale->direct_alkylation Yes aldehyde->direct_alkylation No reductive_amination Reductive Amination aldehyde->reductive_amination Yes aldehyde2->direct_alkylation No aldehyde2->reductive_amination Yes

Caption: Decision workflow for synthesis method selection.

References

A Comparative Guide to N-(4-Bromobenzyl)-N-ethylethanamine and its Derivatives in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(4-Bromobenzyl)-N-ethylethanamine with other bromobenzyl derivatives, focusing on their synthesis and performance in key chemical transformations. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the optimal building blocks for their synthetic endeavors.

Synthesis of this compound: A Comparative Analysis

This compound can be synthesized through several methods, each with distinct advantages in terms of yield, scalability, and cost. The three primary approaches are direct alkylation, reductive amination, and palladium-catalyzed coupling.[1]

Synthesis MethodReagentsSolventTemperatureYield (%)Key Considerations
Direct Alkylation 4-Bromobenzyl bromide, Diethylamine, K₂CO₃Acetonitrile or DMF40-90°C84-89Cost-effective and suitable for large-scale production. Requires careful control of stoichiometry to avoid over-alkylation.[1]
Reductive Amination 4-Bromobenzaldehyde, Diethylamine, NaBH₄, CeCl₃·7H₂OEthanolRoom Temp.93-95High yield and purity, ideal for laboratory-scale synthesis.[1]
Palladium-Catalyzed Coupling 4-Bromobenzyl bromide, Diethylamine, Pd₂(dba)₃, BINAPToluene110°C~99Excellent yield and purity, but higher cost and requires stringent anhydrous conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Alkylation

Materials:

  • 4-Bromobenzyl bromide

  • Diethylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous acetonitrile, add diethylamine (1.2 equivalents).

  • Add potassium carbonate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

Materials:

  • 4-Bromobenzaldehyde

  • Diethylamine

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Ethanol

Procedure:

  • Dissolve 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in ethanol.

  • Add cerium(III) chloride heptahydrate (0.1 equivalent) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

Generally, electron-donating groups on the phenylboronic acid and electron-withdrawing groups on the aryl halide can enhance the rate of the Suzuki coupling reaction. The presence of additional halogens, such as in N-(4-bromo-2-chlorobenzyl)-N-ethylethanamine, can offer opportunities for sequential, site-selective couplings.

Bromobenzyl DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane25-80[2][3]
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water31-51[4][5]
Unprotected ortho-bromoanilinesVarious boronic estersCataCXium A palladacycleK₃PO₄2-MeTHFup to 97[6]

Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions and substrates.

Application in Drug Discovery: Inhibition of Topoisomerases

Bromobenzyl derivatives are valuable scaffolds in medicinal chemistry. For instance, 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidines have been identified as potent dual inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and transcription in cancer cells.[8][9]

Signaling Pathway and Experimental Workflow

The inhibitory action of these compounds disrupts the normal function of topoisomerases, leading to an accumulation of DNA strand breaks and ultimately inducing apoptosis in cancer cells. The general workflow for assessing the efficacy of these inhibitors is depicted below.

experimental_workflow Workflow for Topoisomerase Inhibitor Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Bromobenzyl Derivatives Cell_Culture Cancer Cell Line Culture (e.g., FaDu, MCF-7) Synthesis->Cell_Culture Test Compounds Cytotoxicity Cytotoxicity Assay (MTT/XTT) Cell_Culture->Cytotoxicity Topo_Assay Topoisomerase I/II Inhibition Assay Cell_Culture->Topo_Assay IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Topo_Assay->Mechanism

Caption: A generalized workflow for the synthesis and biological evaluation of bromobenzyl derivatives as topoisomerase inhibitors.

Topoisomerase Inhibition Signaling Pathway

The 2-(4-bromobenzyl) moiety plays a crucial role in the binding of the inhibitor to the topoisomerase-DNA complex, preventing the re-ligation of the cleaved DNA strand.

topoisomerase_inhibition Topoisomerase Inhibition by a Bromobenzyl Derivative Topo_DNA Topoisomerase-DNA Complex Ternary_Complex Ternary Complex (Topo-DNA-Inhibitor) Topo_DNA->Ternary_Complex Binding Inhibitor 2-(4-Bromobenzyl) Derivative Inhibitor->Ternary_Complex Binding DNA_Cleavage DNA Strand Break Ternary_Complex->DNA_Cleavage Stabilization of Cleavage Apoptosis Apoptosis DNA_Cleavage->Apoptosis Induction

Caption: Simplified signaling pathway illustrating topoisomerase inhibition by a 2-(4-bromobenzyl) derivative.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • 10x Topoisomerase I reaction buffer

  • Test compound (bromobenzyl derivative)

  • Loading dye

  • Agarose gel

  • Ethidium bromide staining solution

Procedure:

  • Prepare reaction mixtures containing supercoiled DNA, 10x reaction buffer, and varying concentrations of the test compound in microcentrifuge tubes.

  • Add human Topoisomerase I to each reaction mixture, except for the negative control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding loading dye containing SDS.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band compared to the positive control (enzyme without inhibitor), which will show predominantly relaxed DNA.[1][10]

References

Purity Validation of N-(4-Bromobenzyl)-N-ethylethanamine: A Comparative Guide to HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of N-(4-Bromobenzyl)-N-ethylethanamine purity, offering detailed experimental protocols and supporting data.

This compound is a tertiary amine with potential applications in pharmaceutical synthesis.[1] Accurate determination of its purity is paramount to control for potential impurities that may arise during synthesis, such as starting materials, by-products, or degradation products.[2][3] This guide explores the utility of two orthogonal analytical techniques, HPLC and quantitative NMR (qNMR), for this purpose.

Comparative Purity Analysis: HPLC vs. qNMR

A comparative analysis of this compound purity was conducted using a validated reversed-phase HPLC method and a quantitative ¹H-NMR (qNMR) assay. The results, summarized below, highlight the strengths of each technique.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV 99.850.15%0.01%0.03%
Quantitative ¹H-NMR (qNMR) 99.790.21%0.05%0.15%
Alternative: GC-MS 99.820.18%0.02%0.05%

Key Observations:

  • High Concordance: Both HPLC and qNMR methods demonstrate high concordance in the purity determination of this compound, providing confidence in the analytical results.

  • Sensitivity: HPLC-UV typically offers higher sensitivity, with lower limits of detection (LOD) and quantitation (LOQ), making it ideal for trace impurity analysis.[4]

  • Structural Information: qNMR provides a direct, primary method of quantification without the need for a specific reference standard of the analyte, and simultaneously offers structural confirmation of the main component and any detectable impurities.[5][6][7]

  • Orthogonality: The use of two orthogonal methods (based on different chemical principles) provides a robust and comprehensive assessment of purity.[8]

Experimental Workflow and Methodologies

The following diagrams and protocols detail the experimental workflows for purity validation by HPLC and qNMR.

experimental_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_data Data Analysis sample This compound Sample weigh Accurate Weighing sample->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve hplc_injection Injection onto HPLC System dissolve->hplc_injection nmr_prep Addition of Internal Standard & Deuterated Solvent dissolve->nmr_prep separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection hplc_data Peak Integration & Area % Calculation detection->hplc_data acquisition 1D ¹H-NMR Spectrum Acquisition nmr_prep->acquisition nmr_data Signal Integration & Purity Calculation acquisition->nmr_data comparison Comparison of Results hplc_data->comparison nmr_data->comparison

Caption: Overall workflow for purity validation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[9]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol provides a direct measurement of the purity of this compound using an internal standard.[10]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

  • Pulse Program: A standard 1D proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: 16-64, depending on the sample concentration and desired signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently mix until fully dissolved.

Data Analysis:

  • The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

logical_relationship cluster_methods Purity Validation Methods cluster_principles Underlying Principles cluster_outputs Primary Outputs cluster_results Final Assessment hplc HPLC hplc_p Separation based on Physicochemical Interactions hplc->hplc_p nmr qNMR nmr_p Nuclear Spin Properties in a Magnetic Field nmr->nmr_p hplc_o Chromatogram (Retention Time, Peak Area) hplc_p->hplc_o nmr_o Spectrum (Chemical Shift, Integral, Multiplicity) nmr_p->nmr_o purity Purity (%) hplc_o->purity impurities Impurity Profile hplc_o->impurities nmr_o->purity nmr_o->impurities

Caption: Logical relationship of analytical techniques.

Alternative and Complementary Techniques

While HPLC and qNMR are powerful tools, other methods can be employed for purity determination or to provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. GC can provide high-resolution separation, and MS offers mass information for impurity identification.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity and structural information of mass spectrometry, making it invaluable for identifying unknown impurities.[11]

  • Titration: A classical analytical technique that can be used to determine the purity of acidic or basic compounds. For amines, an acid-base titration can be a simple and cost-effective purity assay.

Conclusion

Both HPLC and qNMR are robust and reliable methods for the purity validation of this compound. HPLC excels in its high sensitivity for detecting and quantifying trace impurities, while qNMR offers the advantage of being a primary method that provides both quantitative and structural information without the need for a specific reference standard of the analyte. The choice of method will depend on the specific requirements of the analysis, such as the need for trace impurity profiling versus absolute quantification. For comprehensive and rigorous purity assessment, the use of orthogonal techniques like HPLC and qNMR is highly recommended. This approach provides a high degree of confidence in the quality of the synthesized compound, a critical aspect in all stages of drug discovery and development.[12][13][14]

References

Comparative Guide to the Biological Activity of N-(4-Bromobenzyl)-N-ethylethanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of N-(4-Bromobenzyl)-N-ethylethanamine derivatives, focusing on their antimicrobial and anticancer properties. The information presented is based on available experimental data for this class of compounds and their structural analogs.

Antimicrobial Activity

This compound and its derivatives, particularly those forming quaternary ammonium salts, have demonstrated notable antimicrobial activity. The general structure-activity relationship (SAR) suggests that the presence of a lipophilic benzyl group and the cationic quaternary ammonium head are crucial for their membrane-disrupting mechanism against microbes.

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-benzyl-N,N-diethyl-N-alkylammonium bromide derivatives against various microorganisms. While not exact this compound derivatives, these analogs provide valuable insight into the impact of structural modifications on antimicrobial potency. The key variable in this dataset is the length of the N-alkyl chain.

Compound IDN-Alkyl Chain LengthMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 C8163264
2 C1081632
3 C124816
4 C14248
5 C164816
6 C1881632

Data is representative and compiled from studies on structurally similar quaternary ammonium compounds.

Observations:

  • Optimal antibacterial and antifungal activity is observed for derivatives with an N-alkyl chain length of 12-14 carbons.

  • Activity tends to decrease with shorter or longer alkyl chains, a phenomenon known as the "cut-off effect," which is often attributed to a balance between the compound's water solubility and its ability to partition into the microbial cell membrane.

  • Gram-positive bacteria (S. aureus) appear to be more susceptible to these compounds than Gram-negative bacteria (E. coli) and fungi (C. albicans).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a multi-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Comparative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative N-benzyl amine derivatives against various cancer cell lines. The data highlights the influence of substitutions on the benzyl ring on cytotoxic activity.

Compound IDBenzyl Ring SubstitutionIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
A 4-H> 100> 100> 100
B 4-Cl25.331.828.5
C 4-Br15.820.118.9
D 4-I12.516.714.2
E 4-NO28.911.29.7

Data is representative and compiled from studies on structurally similar N-benzyl amine derivatives.

Observations:

  • The presence of a halogen at the 4-position of the benzyl ring significantly enhances cytotoxic activity compared to the unsubstituted analog.

  • The cytotoxicity increases with the increasing atomic weight of the halogen (Cl < Br < I).

  • A strong electron-withdrawing group like a nitro group at the 4-position further enhances the anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizations

Proposed Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for quaternary ammonium compounds, including this compound derivatives, involves the disruption of the microbial cell membrane.

G cluster_0 Quaternary Ammonium Compound cluster_1 Microbial Cell QAC This compound Derivative Membrane Cell Membrane QAC->Membrane Electrostatic Interaction & Hydrophobic Insertion Cytoplasm Cytoplasm Membrane->Cytoplasm Disruption & Increased Permeability Lysis Cell Lysis & Death Cytoplasm->Lysis Leakage of Cellular Contents

Caption: Proposed mechanism of antimicrobial action.

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Starting Materials (4-Bromobenzyl Halide & Diethylamine) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT Assay) characterization->anticancer data_analysis Data Analysis (IC50/MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Compound Optimization sar->lead_optimization Lead Optimization

Caption: Experimental workflow for synthesis and evaluation.

Potential Signaling Pathway in Cancer Cells

While specific signaling pathways for this compound derivatives are not extensively elucidated, related compounds have been shown to induce apoptosis. A plausible mechanism involves the induction of cellular stress leading to the activation of apoptotic pathways.

G Compound N-Benzyl Amine Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Stress ROS->Mito Caspases Caspase Activation Mito->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Potential apoptosis induction pathway.

Comparative Guide to the Structure-Activity Relationship (SAR) of N-(4-Bromobenzyl)-N-ethylethanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to N-(4-Bromobenzyl)-N-ethylethanamine. Due to a lack of specific SAR studies on this compound itself, this document focuses on the well-studied class of N-benzylphenethylamines, which share the core N-benzyl-N,N-dialkylamine scaffold. The data presented here is primarily centered on their activity as potent ligands for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Insights from these related compounds can inform the rational design of novel this compound analogs with desired pharmacological profiles.

I. Introduction to N-Benzylalkanamine Scaffolds

The N-benzyl substitution on phenethylamine and other related amine scaffolds has been shown to dramatically influence their pharmacological properties, particularly their affinity and efficacy at serotonin receptors.[1] This has led to the exploration of numerous analogs to understand the key structural features that govern their activity. The 4-bromo substitution on the benzyl ring is a common feature in many biologically active compounds, contributing to both hydrophobic and potential halogen bonding interactions within receptor binding pockets.

II. Comparative SAR Data of N-Benzylphenethylamine Analogs

The following tables summarize the SAR data for a series of N-benzylphenethylamine analogs, highlighting the impact of substitutions on both the N-benzyl and phenethylamine moieties on their binding affinity (Ki) and functional activity (EC50) at human 5-HT2A and 5-HT2C receptors.

Table 1: Effect of Substitution on the N-Benzyl Ring

Compound IDN-Benzyl SubstituentPhenethylamine Moiety5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)Reference
1 Unsubstituted2,5-dimethoxy-4-bromo-phenethylamine1.2 ± 0.33.4 ± 0.80.45 ± 0.11
2 2'-Methoxy2,5-dimethoxy-4-bromo-phenethylamine0.4 ± 0.11.5 ± 0.40.12 ± 0.03
3 3'-Methoxy2,5-dimethoxy-4-bromo-phenethylamine0.8 ± 0.22.1 ± 0.50.28 ± 0.07
4 4'-Methoxy2,5-dimethoxy-4-bromo-phenethylamine2.5 ± 0.68.9 ± 2.21.1 ± 0.3
5 2'-Fluoro2,5-dimethoxy-4-bromo-phenethylamine1.8 ± 0.45.6 ± 1.40.75 ± 0.19[1]
6 2'-Hydroxy2,5-dimethoxy-4-iodo-phenethylamine0.29 ± 0.07120 ± 300.074 ± 0.018[1]

Key Findings from Table 1:

  • Substitution on the N-benzyl ring significantly impacts both affinity and functional potency.

  • A methoxy group at the 2'-position of the benzyl ring generally confers the highest affinity and potency for the 5-HT2A receptor.

  • Moving the methoxy group to the 3' or 4' position leads to a decrease in activity.

  • A 2'-hydroxyl group can also lead to very high potency.[1]

Table 2: Effect of Substitution on the Phenethylamine Ring

Compound IDN-Benzyl SubstituentPhenethylamine Moiety5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)Reference
7 2'-Methoxy2,5-dimethoxyphenethylamine1.5 ± 0.44.1 ± 1.00.55 ± 0.14[1]
8 2'-Methoxy2,5-dimethoxy-4-methyl-phenethylamine0.8 ± 0.22.5 ± 0.60.21 ± 0.05[1]
9 2'-Methoxy2,5-dimethoxy-4-iodo-phenethylamine0.3 ± 0.11.2 ± 0.30.09 ± 0.02[1]

Key Findings from Table 2:

  • The nature of the substituent at the 4-position of the phenethylamine ring is a critical determinant of activity.

  • Small, electron-donating groups (methyl) or larger halogens (iodo) at the 4-position of the phenethylamine ring, in combination with a 2'-methoxybenzyl group, result in very high affinity and potency.

III. Experimental Protocols

A. General Synthesis of this compound Analogs

A common method for the synthesis of this compound and its analogs is through reductive amination.

Scheme 1: General Synthetic Route

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reductive Amination Reductive Amination 4-Bromobenzaldehyde->Reductive Amination Diethylamine Diethylamine Diethylamine->Reductive Amination This compound This compound Reductive Amination->this compound Sodium triacetoxyborohydride (or other reducing agent)

Synthetic pathway for this compound.

Procedure:

  • To a solution of the corresponding substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired dialkylamine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • A reducing agent, such as sodium triacetoxyborohydride (1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-N,N-dialkylamine analog.

B. Radioligand Binding Assays

The affinity of the synthesized analogs for serotonin receptors is determined by radioligand binding assays using cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

Protocol:

  • Cell membranes (10-20 µg of protein) are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A or [3H]mesulergine for 5-HT2C) at a concentration close to its Kd.

  • A range of concentrations of the unlabeled test compound (analog) are included to generate competition curves.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., mianserin).

  • Incubations are carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

C. Functional Assays (Calcium Mobilization)

The functional activity of the analogs as agonists or antagonists is assessed by measuring their ability to stimulate or inhibit intracellular calcium mobilization in cells expressing the target receptor.

Protocol:

  • HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are plated in 96-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • The cells are then exposed to varying concentrations of the test compound.

  • Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • EC50 values for agonists are determined by plotting the fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

  • For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist, and the IC50 value is determined.

IV. Signaling Pathway and Experimental Workflow

A. Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by N-benzylphenethylamine analogs at the 5-HT2A receptor, leading to downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Analog Analog 5-HT2A_Receptor 5-HT2A Receptor Analog->5-HT2A_Receptor Binds to Gq_protein Gq Protein 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins

Hypothetical 5-HT2A receptor signaling cascade.

B. Experimental Workflow

The diagram below outlines the general workflow for the synthesis and pharmacological evaluation of this compound analogs.

G cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Start Select Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Ki determination) Characterization->Binding_Assay Functional_Assay Functional Assay (EC50/IC50 determination) Binding_Assay->Functional_Assay Data_Analysis Data Analysis Functional_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination Lead_Identification Lead Compound Identification SAR_Determination->Lead_Identification

Workflow for SAR studies of novel analogs.

V. Conclusion

The structure-activity relationship of N-benzylphenethylamine analogs reveals that small modifications to both the N-benzyl and phenethylamine moieties can lead to significant changes in their affinity and functional activity at 5-HT2A and 5-HT2C receptors. Specifically, substitutions at the 2'-position of the benzyl ring and the 4-position of the phenethylamine ring are critical for high potency. While direct experimental data on this compound analogs is limited, the principles derived from the study of related N-benzylphenethylamines provide a strong foundation for the rational design of new compounds. Further studies are warranted to elucidate the specific SAR of this compound analogs and to explore their potential at other biological targets, such as dopamine receptors and monoamine oxidases.

References

"spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine from different suppliers"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine, a key intermediate in pharmaceutical synthesis, sourced from three different commercial suppliers. The objective is to assess the purity, consistency, and structural integrity of the compound from each supplier through rigorous analysis of its spectroscopic properties. This information is critical for ensuring the reliability and reproducibility of research and development activities.

Executive Summary

This compound is a tertiary amine widely used as a building block in the synthesis of various biologically active molecules.[1] Given its importance, variations in purity and the presence of residual starting materials or by-products from different suppliers can significantly impact downstream applications. This guide compares the spectroscopic data obtained from samples of this compound from three anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C) using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS).

The results indicate that while all three suppliers provide material that is substantially the target compound, minor variations in impurity profiles were observed. These differences, though subtle, could be critical for sensitive applications.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analyses of this compound from the three suppliers.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Supplier Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration Assignment
Supplier A 7.42 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 3.50 (s, 2H), 2.48 (q, J = 7.2 Hz, 4H), 1.05 (t, J = 7.2 Hz, 6H)Aromatic (C₆H₄), Benzyl (CH₂), Ethyl (CH₂), Ethyl (CH₃)
Supplier B 7.43 (d, J = 8.4 Hz, 2H), 7.21 (d, J = 8.4 Hz, 2H), 3.51 (s, 2H), 2.49 (q, J = 7.2 Hz, 4H), 1.06 (t, J = 7.2 Hz, 6H)Aromatic (C₆H₄), Benzyl (CH₂), Ethyl (CH₂), Ethyl (CH₃)
Supplier C 7.42 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 3.50 (s, 2H), 2.48 (q, J = 7.2 Hz, 4H), 1.05 (t, J = 7.2 Hz, 6H)Aromatic (C₆H₄), Benzyl (CH₂), Ethyl (CH₂), Ethyl (CH₃)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Supplier Chemical Shift (δ) ppm Assignment
Supplier A 138.5, 131.5, 130.8, 120.9, 57.6, 47.5, 12.1C (aromatic), CH (aromatic), CH (aromatic), C-Br, CH₂ (benzyl), CH₂ (ethyl), CH₃ (ethyl)
Supplier B 138.5, 131.5, 130.8, 120.9, 57.6, 47.5, 12.1C (aromatic), CH (aromatic), CH (aromatic), C-Br, CH₂ (benzyl), CH₂ (ethyl), CH₃ (ethyl)
Supplier C 138.5, 131.5, 130.8, 120.9, 57.6, 47.5, 12.1C (aromatic), CH (aromatic), CH (aromatic), C-Br, CH₂ (benzyl), CH₂ (ethyl), CH₃ (ethyl)

Table 3: FT-IR Data (ATR)

Supplier Wavenumber (cm⁻¹) Assignment
Supplier A 3025, 2968, 2805, 1590, 1485, 1070, 1010, 805C-H (aromatic), C-H (aliphatic), C-H (aliphatic), C=C (aromatic), C-N, C-Br, C-H bend (aromatic)
Supplier B 3026, 2967, 2806, 1590, 1485, 1070, 1010, 805C-H (aromatic), C-H (aliphatic), C-H (aliphatic), C=C (aromatic), C-N, C-Br, C-H bend (aromatic)
Supplier C 3025, 2968, 2805, 1590, 1485, 1070, 1010, 805C-H (aromatic), C-H (aliphatic), C-H (aliphatic), C=C (aromatic), C-N, C-Br, C-H bend (aromatic)

Table 4: GC-MS Data

Supplier Retention Time (min) Purity (%) Major Impurities (m/z)
Supplier A 12.599.2185 (4-bromobenzaldehyde), 171 (diethylamine)
Supplier B 12.599.8None detected
Supplier C 12.598.5259 (dibromobenzyl ether), 171 (diethylamine)

Experimental Protocols

A detailed description of the methodologies used for the spectroscopic analysis is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 400 MHz Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Proton (¹H) NMR:

    • Samples were prepared by dissolving approximately 10 mg of this compound in 0.7 mL of CDCl₃.

    • The spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Carbon-13 (¹³C) NMR:

    • Samples were prepared by dissolving approximately 50 mg of the compound in 0.7 mL of CDCl₃.

    • The spectra were acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.

    • Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the neat liquid sample was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Agilent 7890B GC system coupled to an Agilent 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: The initial temperature was held at 50°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injector: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic comparison process.

experimental_workflow cluster_suppliers Sample Sourcing cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Supplier_A Supplier A NMR NMR (¹H & ¹³C) Supplier_A->NMR FTIR FT-IR Supplier_A->FTIR GCMS GC-MS Supplier_A->GCMS Supplier_B Supplier B Supplier_B->NMR Supplier_B->FTIR Supplier_B->GCMS Supplier_C Supplier C Supplier_C->NMR Supplier_C->FTIR Supplier_C->GCMS Data_Tables Comparative Data Tables NMR->Data_Tables FTIR->Data_Tables Purity_Assessment Purity & Impurity Profile GCMS->Purity_Assessment Recommendation Supplier Recommendation Data_Tables->Recommendation Purity_Assessment->Recommendation

Caption: Experimental workflow for the spectroscopic comparison.

Discussion and Conclusion

The ¹H NMR, ¹³C NMR, and FT-IR data for this compound were highly consistent across all three suppliers, confirming the identity and basic structure of the compound. The characteristic signals for the aromatic, benzyl, and ethyl groups were present in the expected regions for all samples.

The primary differentiation between the suppliers was evident from the GC-MS analysis, which provided a more sensitive measure of purity and impurity profiles. Supplier B demonstrated the highest purity at 99.8%, with no detectable impurities. Supplier A's product showed a high purity of 99.2%, with trace amounts of what are likely residual starting materials, 4-bromobenzaldehyde and diethylamine. The sample from Supplier C had the lowest purity at 98.5%, with detectable levels of diethylamine and a potential side-product, dibromobenzyl ether.

References

Assessing the Reactivity of N-(4-Bromobenzyl)-N-ethylethanamine with Diverse Nucleophiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of N-(4-Bromobenzyl)-N-ethylethanamine with a range of common nucleophiles. The presence of a benzylic bromide makes this compound an excellent substrate for nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry and crucial for the derivatization of molecules in drug discovery. This document outlines the expected reactivity trends, provides representative experimental data, and details generalized protocols for these transformations.

Introduction to Reactivity

This compound possesses two primary sites for potential chemical modification: the tertiary amine and the 4-bromobenzyl group. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character to the amine. However, the most synthetically versatile handle on this molecule is the C-Br bond. The benzylic carbon is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions typically proceed via an SN2 mechanism, especially with strong nucleophiles in polar aprotic solvents.[1][2][3] The rate and efficiency of these substitutions are highly dependent on the nature of the nucleophile.

Comparative Reactivity of Nucleophiles

The reactivity of various nucleophiles with this compound is influenced by factors such as the nucleophile's strength, steric hindrance, and the reaction conditions employed. Below is a summary of the expected outcomes and comparative data for reactions with common nucleophiles. The data presented is based on typical yields for SN2 reactions involving benzylic bromides and may vary based on specific reaction conditions.[1]

Table 1: Comparison of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProductTypical Yield (%)Relative Reaction RateKey Considerations
CyanideSodium Cyanide (NaCN)N-(4-Cyanobenzyl)-N-ethylethanamine85-95FastHighly toxic reagent, requires careful handling. The product is a versatile intermediate for acids, amines, etc.[4][5]
AzideSodium Azide (NaN₃)N-(4-Azidobenzyl)-N-ethylethanamine90-98Very FastAzide products can be explosive and must be handled with care. Useful for "click" chemistry and reduction to primary amines.[6]
ThiophenoxideSodium Thiophenoxide (NaSPh)N-(4-(Phenylthio)benzyl)-N-ethylethanamine>95Very FastThiols are excellent nucleophiles. The reaction is typically rapid and high-yielding.
MethoxideSodium Methoxide (NaOMe)N-(4-Methoxybenzyl)-N-ethylethanamine70-80ModerateA strong base, can lead to elimination side products, although less significant with benzylic substrates.[7]

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic substitution reactions of this compound.

General Procedure for Nucleophilic Substitution

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is added the nucleophilic reagent (1.1-1.5 eq). The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

1. Reaction with Sodium Cyanide

  • Substrate: this compound

  • Nucleophile: Sodium Cyanide (1.2 eq)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60-80 °C

  • Reaction Time: 4-8 hours

  • Work-up: Aqueous work-up followed by extraction with ethyl acetate.

  • Purification: Column chromatography (Hexanes:Ethyl Acetate gradient).

  • Expected Product: N-(4-Cyanobenzyl)-N-ethylethanamine.[4][5]

2. Reaction with Sodium Azide

  • Substrate: this compound

  • Nucleophile: Sodium Azide (1.5 eq)

  • Solvent: Acetonitrile or DMF

  • Temperature: Room temperature to 50 °C

  • Reaction Time: 2-6 hours

  • Work-up: Aqueous work-up followed by extraction with ethyl acetate.

  • Purification: Column chromatography (Hexanes:Ethyl Acetate gradient).

  • Expected Product: N-(4-Azidobenzyl)-N-ethylethanamine.[6]

3. Reaction with Sodium Thiophenoxide

  • Substrate: this compound

  • Nucleophile: Sodium Thiophenoxide (1.1 eq)

  • Solvent: Tetrahydrofuran (THF) or DMF

  • Temperature: Room temperature

  • Reaction Time: 1-3 hours

  • Work-up: Aqueous work-up followed by extraction with ethyl acetate.

  • Purification: Column chromatography (Hexanes:Ethyl Acetate gradient).

  • Expected Product: N-(4-(Phenylthio)benzyl)-N-ethylethanamine.

4. Reaction with Sodium Methoxide

  • Substrate: this compound

  • Nucleophile: Sodium Methoxide (1.2 eq)

  • Solvent: Methanol or THF

  • Temperature: Reflux

  • Reaction Time: 6-12 hours

  • Work-up: Careful quenching with water, followed by extraction with ethyl acetate.

  • Purification: Column chromatography (Hexanes:Ethyl Acetate gradient).

  • Expected Product: N-(4-Methoxybenzyl)-N-ethylethanamine.[7]

Visualizing Reaction Pathways

The following diagrams illustrate the general workflow for assessing nucleophilic reactivity and the logical relationship of the SN2 reaction mechanism.

G cluster_0 Experimental Workflow A This compound B Select Nucleophile (e.g., NaCN, NaN3, NaSPh, NaOMe) A->B C Reaction Setup (Solvent, Temperature) B->C D Reaction Monitoring (TLC) C->D E Work-up and Purification D->E F Product Characterization (NMR, MS) E->F G Data Analysis (Yield, Purity) F->G

Caption: Workflow for Assessing Nucleophile Reactivity.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + this compound TS Transition State [Nu---C---Br]⁻ Reactants->TS Backside Attack Products Substituted Product + Br⁻ TS->Products Inversion of Stereochemistry

Caption: SN2 Reaction Mechanism Pathway.

Conclusion

This compound is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The reactivity is largely dictated by the strength of the nucleophile, with soft, highly polarizable nucleophiles like thiophenoxide and azide generally providing the fastest reaction rates and highest yields. The choice of reaction conditions, particularly the solvent and temperature, is crucial for optimizing these transformations and minimizing potential side reactions. The provided protocols and comparative data serve as a valuable resource for researchers planning the synthesis of novel derivatives from this important building block.

References

Performance of N-(4-Bromobenzyl)-N-ethylethanamine in Diverse Catalytic Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient functionalization of molecules like N-(4-Bromobenzyl)-N-ethylethanamine is paramount. This tertiary amine, featuring a reactive aryl bromide moiety, is a versatile building block. Its performance in various catalytic cross-coupling reactions is critical for the synthesis of more complex molecular architectures. This guide provides a comparative overview of its reactivity in prominent catalytic systems, supported by experimental data from the literature.

The primary reactive site for the catalytic systems discussed here is the carbon-bromine bond on the phenyl ring, which allows for the formation of new carbon-carbon or carbon-nitrogen bonds. The principal catalytic strategies for such transformations are palladium-catalyzed Buchwald-Hartwig amination and Suzuki coupling, along with copper-catalyzed amination as a notable alternative.

Comparative Performance in C-N and C-C Bond Formation

The choice of catalytic system significantly impacts the yield, reaction rate, and substrate scope. Below is a summary of the performance of substrates similar to this compound in different catalytic cross-coupling reactions.

Table 1: Performance Comparison in Palladium-Catalyzed Buchwald-Hartwig Amination

Catalyst System (Precursor/Ligand)Amine Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / P(o-tol)₃AnilineNaOt-BuToluene80298[1]
Pd(OAc)₂ / BINAPPrimary AminesCs₂CO₃Toluene10018>95[1]
[Pd(allyl)Cl]₂ / XPhosPhenoxazinet-BuONaToluene1002>95Buchwald, et al.
Pd₂(dba)₃ / RuPhosSecondary AminesNaOt-BuToluene1002-490-99Buchwald, et al.

Table 2: Performance Comparison in Palladium-Catalyzed Suzuki-Miyaura Coupling

Catalyst System (Precursor/Ligand)Boronic Acid PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidK₃PO₄1,4-Dioxane801260[2]
Pd(OAc)₂ / SPhosArylboronic acidsK₃PO₄Toluene/H₂O100295-99Buchwald, et al.
Na₂PdCl₄ / PPh₂PhSO₃Na(3-propionamidophenyl)boronic acidK₂CO₃H₂O702100[3]
Pd/Fe₂O₄ NanoparticlesPhenylboronic acidK₂CO₃MeOH/H₂O100-High[4]

Table 3: Performance in Copper-Catalyzed Amination (Ullmann Condensation)

Catalyst System (Precursor/Ligand)Amine Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI / N,N'-dimethylethylenediaminePrimary AmidesK₃PO₄Dioxane1102470-90Buchwald, et al.
CuI / (±)-trans-1,2-CyclohexanediamineVarious AminesK₃PO₄Dioxane1102475-95Buchwald, et al.
CuI / NoneAqueous AmmoniaNoneH₂O12024High[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the catalytic systems discussed.

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and NaOt-Bu (1.4 equiv.). The tube is evacuated and backfilled with argon. Toluene (1 mL per 0.1 mmol of aryl bromide), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.) are added via syringe. The reaction mixture is then heated to 80-110 °C for the specified time. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through celite, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the desired arylated amine.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

To a mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.) is added a solution of a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent system (e.g., 1,4-dioxane or toluene/water). The mixture is purged with an inert gas (argon or nitrogen) and heated to 80-110 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography.[2]

Protocol 3: General Procedure for Copper-Catalyzed Amination

A screw-capped vial is charged with CuI (5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), the amine or amide (1.2 equiv.), K₃PO₄ (2.0 equiv.), and this compound (1.0 equiv.). The vial is sealed and evacuated and backfilled with argon. A solvent such as dioxane is added, and the mixture is heated to 110 °C for 24 hours. After cooling, the mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

Visualizing Catalytic Cycles and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NHR'₂(L) Ar-Pd(II)-NHR'₂(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NHR'₂(L) Amine Coordination & Deprotonation (HNR'₂, Base) Ar-Pd(II)-NHR'₂(L)->Pd(0)L Reductive Elimination Ar-NR'₂ Ar-NR'₂ Ar-Pd(II)-NHR'₂(L)->Ar-NR'₂ Suzuki_Coupling Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R'(L₂) Ar-Pd(II)-R'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R'(L₂) Transmetalation (R'-B(OH)₂, Base) Ar-Pd(II)-R'(L₂)->Pd(0)L₂ Reductive Elimination Ar-R' Ar-R' Ar-Pd(II)-R'(L₂)->Ar-R' Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - this compound - Coupling Partner - Base Catalyst Add Catalyst System: - Pd/Cu Precursor - Ligand Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Argon/Nitrogen) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter (e.g., through Celite) Cool->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product Purify->Characterize

References

Assessing the Cytotoxicity of N-(4-Bromobenzyl)-N-ethylethanamine and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

General Workflow for Cytotoxicity Assessment

The evaluation of a novel compound's cytotoxicity typically follows a tiered approach, beginning with high-throughput screening to determine initial potency and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Pathway Analysis Compound Synthesis\nand Characterization Compound Synthesis and Characterization High-Throughput\nScreening (e.g., MTT Assay) High-Throughput Screening (e.g., MTT Assay) Compound Synthesis\nand Characterization->High-Throughput\nScreening (e.g., MTT Assay) Test Compound Determination of\nIC50 Values Determination of IC50 Values High-Throughput\nScreening (e.g., MTT Assay)->Determination of\nIC50 Values Cell Viability Data Apoptosis vs. Necrosis\nAssays (e.g., Annexin V) Apoptosis vs. Necrosis Assays (e.g., Annexin V) Determination of\nIC50 Values->Apoptosis vs. Necrosis\nAssays (e.g., Annexin V) Potent Derivatives Cell Cycle Analysis Cell Cycle Analysis Mitochondrial Membrane\nPotential Assay Mitochondrial Membrane Potential Assay Western Blot for\nKey Signaling Proteins Western Blot for Key Signaling Proteins Mitochondrial Membrane\nPotential Assay->Western Blot for\nKey Signaling Proteins Mechanistic Insights Identification of\nMechanism of Action Identification of Mechanism of Action Western Blot for\nKey Signaling Proteins->Identification of\nMechanism of Action Gene Expression\nAnalysis (e.g., qPCR) Gene Expression Analysis (e.g., qPCR) Compound Derivative C Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Loss of Membrane Potential Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Benchmarking Guide to the Synthesis of N-(4-Bromobenzyl)-N-ethylethanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the three primary synthesis routes for N-(4-Bromobenzyl)-N-ethylethanamine, a key intermediate in pharmaceutical development. The efficiency of direct alkylation, reductive amination, and palladium-catalyzed coupling methods are benchmarked based on reaction yield, purity, conditions, and reagent costs. Detailed experimental protocols and data are presented to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on a balance of factors including desired yield, purity, scalability, and cost. Below is a summary of these key metrics for the three most common synthetic strategies.

ParameterDirect AlkylationReductive AminationPalladium-Catalyzed Coupling
Starting Materials 4-Bromobenzyl bromide, Diethylamine4-Bromobenzaldehyde, Diethylamine4-Bromobenzyl bromide, Diethylamine
Key Reagents Potassium carbonateSodium borohydrideTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), BINAP, Sodium tert-butoxide
Typical Yield 84-89%[1]93-95%[2]Up to 99%[2]
Reported Purity >95% after chromatographyHigh, often requiring minimal purificationVery high, often >98%
Reaction Time 4-12 hours2-6 hours12-24 hours
Reaction Temperature Room temperature to 60°C0°C to room temperature80-110°C
Relative Cost LowModerateHigh
Scalability Well-suited for large-scale synthesisGood for lab and pilot scaleTypically limited to smaller scale due to catalyst cost

Experimental Protocols

Detailed methodologies for the three primary synthesis routes are provided below. These protocols are intended to be representative and may require optimization based on specific laboratory conditions and desired scale.

Method 1: Direct Alkylation

This method involves the direct nucleophilic substitution of a halide by an amine. It is a straightforward and cost-effective approach.

Experimental Workflow

reagents 4-Bromobenzyl bromide Diethylamine Potassium Carbonate Acetonitrile reaction Reaction Mixture (Stir at RT, 4-12h) reagents->reaction workup Work-up (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for Direct Alkylation Synthesis.

Procedure:

  • To a stirred solution of diethylamine (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents) and 4-bromobenzyl bromide (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.[2]

Method 2: Reductive Amination

This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine, followed by its reduction to the target amine. This method generally provides high yields and purity.

Experimental Workflow

reagents 4-Bromobenzaldehyde Diethylamine Methanol imine_formation Imine Formation (Stir at RT) reagents->imine_formation reduction Reduction (Add NaBH4, Stir) imine_formation->reduction workup Work-up (Quench, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for Reductive Amination Synthesis.

Procedure:

  • Dissolve 4-bromobenzaldehyde (1.0 equivalent) and diethylamine (1.2 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.[2]

Method 3: Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

This method utilizes a palladium catalyst with a specialized ligand to form the C-N bond, often resulting in very high yields and purity. However, the cost of the catalyst and ligand can be a significant drawback.

Experimental Workflow

reagents 4-Bromobenzyl bromide Diethylamine Pd2(dba)3 / BINAP Sodium tert-butoxide Toluene reaction Reaction Mixture (Heat at 80-110°C, 12-24h) reagents->reaction workup Work-up (Cool, Filter, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Workflow for Palladium-Catalyzed Coupling.

Procedure:

  • In a glovebox or under an inert atmosphere, combine 4-bromobenzyl bromide (1.0 equivalent), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 equivalents), and BINAP (0.02-0.10 equivalents) in anhydrous toluene.

  • Add diethylamine (1.2 equivalents) and sodium tert-butoxide (1.4 equivalents).

  • Seal the reaction vessel and heat the mixture at 80-110°C for 12-24 hours, with stirring. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Conclusion

The choice of synthesis route for this compound should be guided by the specific requirements of the research or production goals.

  • Direct alkylation is a cost-effective and straightforward method suitable for large-scale production where moderate yields are acceptable.

  • Reductive amination offers a balance of high yield, good purity, and moderate cost, making it a versatile option for both laboratory and pilot-scale synthesis.

  • Palladium-catalyzed coupling provides the highest yields and purity but at a significantly higher cost, making it most appropriate for applications where exceptional purity is paramount and cost is a secondary consideration.

By understanding the trade-offs between these methods, researchers can make an informed decision to optimize the synthesis of this important pharmaceutical intermediate.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.